molecular formula C10H17NO3 B2925659 Ethyl 2-(7-oxoazepan-2-YL)acetate CAS No. 32548-60-0

Ethyl 2-(7-oxoazepan-2-YL)acetate

Cat. No.: B2925659
CAS No.: 32548-60-0
M. Wt: 199.25
InChI Key: FEVCYLDALOQTBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7-oxoazepan-2-YL)acetate is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(7-oxoazepan-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(7-oxoazepan-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(7-oxoazepan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-14-10(13)7-8-5-3-4-6-9(12)11-8/h8H,2-7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVCYLDALOQTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 2-(7-oxoazepan-2-yl)acetate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(7-oxoazepan-2-yl)acetate, a notable heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realm of medicinal chemistry and drug development. Its unique structural features, comprising a seven-membered lactam ring known as an azepanone, substituted with an ethyl acetate group, make it a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, offering valuable insights for researchers engaged in the discovery and development of novel therapeutic agents.

The 7-oxoazepane-2-carboxylate framework is recognized as a privileged structure in medicinal chemistry, implying its ability to serve as a core component in the design of ligands for various biological targets. The inherent conformational flexibility of the seven-membered ring, coupled with the reactive handles provided by the ester and lactam functionalities, allows for extensive structural modifications to optimize biological activity and pharmacokinetic properties.

Chemical Structure and Identification

The precise arrangement of atoms in Ethyl 2-(7-oxoazepan-2-yl)acetate is fundamental to its chemical behavior and reactivity.

Molecular Formula: C₁₀H₁₇NO₃

Synonyms: (7-oxo-azepan-2-yl)-acetic acid ethyl ester

CAS Number: 32548-60-0

The structure features a caprolactam ring, a seven-membered cyclic amide, with an ethyl acetate substituent at the 2-position of this ring. The presence of a chiral center at the carbon atom bearing the ethyl acetate group means that this compound can exist as a racemic mixture or as individual enantiomers.

Figure 1: Chemical structure of Ethyl 2-(7-oxoazepan-2-yl)acetate.

Physicochemical Properties

PropertyValueSource
Molecular Weight 199.25 g/mol Calculated
Appearance Likely a colorless to pale yellow oil or low-melting solidInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, ethyl acetate, and dichloromethane. Limited solubility in water.Inferred from similar compounds

Synthesis Methodologies

The synthesis of Ethyl 2-(7-oxoazepan-2-yl)acetate and its derivatives often involves multi-step reaction sequences. A common strategy is the modification of a pre-existing caprolactam ring.

Illustrative Synthetic Workflow:

One plausible synthetic route involves the alkylation of a caprolactam-derived enolate with an ethyl haloacetate. The choice of base and reaction conditions is critical to ensure regioselectivity and minimize side reactions.

Synthesis_Workflow Caprolactam Caprolactam Enolate Caprolactam Enolate Caprolactam->Enolate Strong Base (e.g., LDA) Alkylation Alkylation Enolate->Alkylation Ethyl bromoacetate Product Ethyl 2-(7-oxoazepan-2-yl)acetate Alkylation->Product

Figure 2: A potential synthetic workflow for Ethyl 2-(7-oxoazepan-2-yl)acetate.

Experimental Protocol (Hypothetical):

  • Step 1: Enolate Formation: To a solution of caprolactam in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise. The reaction is stirred for a period to ensure complete enolate formation. The rationale for using a strong, hindered base at low temperature is to achieve rapid and clean deprotonation at the α-carbon without competing nucleophilic attack at the lactam carbonyl.

  • Step 2: Alkylation: Ethyl bromoacetate is then added to the enolate solution. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC). The electrophilic carbon of the ethyl bromoacetate is attacked by the nucleophilic enolate, forming the desired carbon-carbon bond.

  • Step 3: Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Ethyl 2-(7-oxoazepan-2-yl)acetate. This purification step is crucial to remove unreacted starting materials and byproducts.

Chemical Reactivity and Stability

The reactivity of Ethyl 2-(7-oxoazepan-2-yl)acetate is primarily dictated by the functional groups present: the lactam and the ester.

  • Lactam Ring Opening: The amide bond within the caprolactam ring can be cleaved under strong acidic or basic conditions, leading to the formation of an amino acid derivative. This reactivity is a key consideration in designing subsequent synthetic steps and in understanding the compound's stability profile.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This transformation is often a deliberate step in a synthetic sequence to enable further modifications, such as amide bond formation.

  • Enolate Chemistry: The α-carbon to the ester carbonyl can be deprotonated with a suitable base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. This allows for further functionalization of the acetate side chain.

The compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents to prevent degradation.

Applications in Drug Discovery and Development

While specific drugs derived directly from Ethyl 2-(7-oxoazepan-2-yl)acetate are not prominently documented in publicly available literature, the 7-oxoazepane-2-carboxylate scaffold is a key component in a variety of biologically active molecules. This highlights the potential of the title compound as a crucial intermediate in the synthesis of novel drug candidates.

The azepane ring system is found in a number of compounds with diverse therapeutic activities, including but not limited to:

  • Enzyme Inhibitors: The constrained yet flexible nature of the seven-membered ring can allow for optimal positioning of functional groups to interact with the active sites of enzymes.

  • Receptor Ligands: Derivatives can be designed to bind to specific receptors, modulating their activity.

The ethyl acetate moiety provides a convenient handle for creating libraries of compounds through derivatization of the carboxylic acid, for example, by forming a variety of amides. This approach is central to structure-activity relationship (SAR) studies in the lead optimization phase of drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Ethyl 2-(7-oxoazepan-2-yl)acetate. Although specific toxicology data is not available, general laboratory safety practices are recommended.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(7-oxoazepan-2-yl)acetate is a valuable heterocyclic building block with significant potential in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a versatile scaffold that can be readily functionalized. The strategic incorporation of the 7-oxoazepane-2-carboxylate motif into molecular designs holds promise for the development of novel therapeutic agents targeting a range of diseases. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this compound class. This guide serves as a foundational resource for scientists and researchers looking to leverage the unique properties of Ethyl 2-(7-oxoazepan-2-yl)acetate in their drug discovery endeavors.

References

No direct scientific literature or patents specifically detailing the synthesis, properties, and applications of Ethyl 2-(7-oxoazepan-2-yl)acetate (CAS 32548-60-0) were found in the performed searches. The information provided is based on general chemical principles and data from structurally related compounds. For specific experimental details, it is recommended to consult specialized chemical synthesis databases or perform experimental investigations.

Engineering Conformational Rigidity: A Technical Guide to Alpha-Substituted Epsilon-Caprolactam Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry and synthetic organic chemistry, the transition from flexible linear peptides to conformationally constrained scaffolds is a critical step in lead optimization. While unsubstituted epsilon-caprolactam is globally recognized as the monomeric precursor to Nylon-6[1], its alpha-substituted derivatives—most notably L-alpha-amino-epsilon-caprolactam—have emerged as privileged building blocks[2]. By introducing a chiral center adjacent to the lactam carbonyl, these 7-membered azepanone rings provide precise vectorization of pharmacophores, effectively reducing the entropic penalty upon target binding. This whitepaper details the structural dynamics, self-validating synthetic protocols, and target-directed applications of alpha-substituted caprolactams.

Physicochemical Profiling and Structural Dynamics

The 7-membered lactam ring exhibits unique conformational puckering dynamics. When an alpha-substituent (such as an amino or alkyl group) is introduced, the steric bulk restricts the ring's flexibility, locking it into a preferred chair or boat-like conformation. This structural lock is highly valued in drug discovery for stabilizing peptide backbones against proteolytic degradation while enhancing target affinity[2].

To establish a baseline for synthetic and analytical workflows, the quantitative specifications of the industry-standard L-alpha-amino-epsilon-caprolactam hydrochloride are summarized below.

Table 1: Quantitative Specifications of L-alpha-Amino-epsilon-caprolactam Hydrochloride

PropertyValueAnalytical Method / Condition
Molecular Weight 164.63 g/mol Calculated[2]
Melting Point 294 °CStandard Capillary Method[3]
Chemical Purity ≥ 97.0%Acid-Base Titration[2]
Enantiomeric Ratio ≥ 99:1Chiral HPLC[2]
Optical Activity [α]20/D −27±2°c = 1% in H₂O[2]
Vapor Pressure 6.17E-05 mmHgat 25 °C[3]

Synthetic Methodologies and Mechanistic Causality

The synthesis of alpha-substituted caprolactams requires overcoming the significant entropic and enthalpic barriers associated with 7-membered ring formation. The most robust industrial and bench-scale route to L-alpha-amino-epsilon-caprolactam involves the thermal cyclization of L-lysine[2].

SynthWorkflow N1 L-Lysine HCl N2 Thermal Cyclization (Solvent, 235-320°C) N1->N2 Epsilon-amine attack N3 Crude L-alpha-Amino- epsilon-caprolactam N2->N3 H2O elimination N4 Recrystallization (Methanol / Non-polar) N3->N4 Differential solubility N5 Purified Product (>99% ee) N4->N5 Chiral HPLC validation

Synthetic workflow for L-alpha-amino-epsilon-caprolactam from L-lysine.

Experimental Protocol: Self-Validating Synthesis from L-Lysine Hydrochloride

Objective: High-yield intramolecular cyclization of L-lysine hydrochloride into a chirally pure 7-membered lactam.

  • Step 1: Substrate Preparation & Thermal Activation

    • Action: Suspend L-lysine hydrochloride in an alcohol-based solvent under supercritical or high-temperature conditions (235°C to 320°C) without a catalyst[4].

    • Causality: High thermal energy is mandatory to overcome the kinetic barrier of azepanone ring formation. Utilizing the hydrochloride salt is a critical strategic choice: it selectively protonates the alpha-amine (making it non-nucleophilic), thereby directing the terminal epsilon-amine to attack the carboxyl carbon exclusively[2].

  • Step 2: Intramolecular Cyclization

    • Action: Maintain temperature and pressure to drive continuous dehydration.

    • Causality: The removal of water shifts the thermodynamic equilibrium toward the cyclic lactam product, preventing the reverse hydrolysis reaction.

  • Step 3: Selective Precipitation & Recrystallization

    • Action: Cool the crude mixture, dissolve the solid in a minimal volume of polar solvent (methanol), and induce precipitation via the dropwise addition of a non-polar anti-solvent[2].

    • Causality: This exploits the differential solubility between the highly constrained cyclic lactam and unreacted linear oligomeric byproducts, stripping away impurities.

  • Step 4: Self-Validating Checkpoint

    • Action: Analyze the precipitate via Chiral High-Performance Liquid Chromatography (HPLC) and titration.

    • Causality: Titration confirms chemical purity (≥97.0%), while HPLC validates spatial integrity (Enantiomeric Ratio ≥99:1)[2]. System Rule: If the enantiomeric excess (ee) is <99%, the recrystallization step MUST be repeated. Proceeding with sub-optimal stereopurity will result in compounding stereochemical errors during downstream peptide coupling.

Advanced Alpha-Functionalization Strategies

Beyond amino-substitution, the alpha-position of epsilon-caprolactam can be functionalized to generate diverse libraries of building blocks:

  • Alpha-Sulfenylation: N-phenylthiocaprolactam acts as a highly efficient sulfur-transfer reagent. It reacts with the enolate anions of aliphatic or aromatic ketones to yield alpha-phenylthioketones. This reaction proceeds with exceptional monosulphenylation yields (80-97%) in DMSO under mild conditions using potassium tert-butoxide[5].

  • Anionic Polymerization Byproducts: During the base-catalyzed anionic polymerization of epsilon-caprolactam, alpha-substituted lactams and ketone-forming units can naturally emerge as a result of side reactions initiated by the catalyst and activated aromatic halides[6].

  • Optical Resolution: L-3-amino-epsilon-caprolactam is frequently deployed as a resolving agent. Through epimerization-crystallization methods, it successfully achieves the optical resolution of complex racemic mixtures, such as tert-butyl compounds evaluated for aldose reductase inhibitory potency[7].

Medicinal Chemistry & Target-Directed Applications

The true value of alpha-substituted caprolactams lies in their ability to modulate specific biological pathways by mimicking natural peptide conformations while resisting enzymatic cleavage.

Blood Coagulation Factor Xa Inhibitors

In the optimization of antithrombotic agents, the caprolactam core serves as a highly effective bioisosteric replacement for the arylcyanoguanidine moiety[8]. When integrated into a Factor Xa inhibitor, the alpha-substituted phenyl-lactam is precisely positioned within the S4 sub-pocket of the enzyme. Here, it establishes a critical edge-to-face pi-interaction with the Trp215 residue and is sterically locked between Tyr99 and Phe174[8]. This rigid vectorization drastically improves the IC50 binding affinity.

Gamma-Secretase Inhibitors (Alzheimer's Disease)

Caprolactam-type architectures are heavily utilized to target the signal peptide peptidase (SPP) subunit of gamma-secretase[9]. The structural rigidity of the azepanone ring prevents the entropic penalty typically associated with the binding of flexible linear peptides. The specific binding interactions of these caprolactam derivatives have been successfully mapped and validated using diazirine photoaffinity probes[9].

DrugDesign N1 Target Identification (Factor Xa / SPP subunit) N2 Scaffold Selection (Alpha-substituted Caprolactam) N1->N2 Bioisosteric replacement N3 Conformational Rigidity (7-membered ring puckering) N2->N3 Imparts structural lock N4 S4 Sub-pocket Binding (Trp215 / Tyr99 interactions) N3->N4 Optimizes spatial orientation N5 Lead Optimization (Enhanced Affinity & Stability) N4->N5 Guides clinical translation

Logical pathway of integrating caprolactam building blocks in drug design.

Conclusion

Alpha-substituted epsilon-caprolactams are far more than simple industrial intermediates; they are sophisticated, conformationally constrained building blocks that drive modern drug discovery. By understanding the thermodynamic causality behind their synthesis and leveraging their unique 7-membered ring puckering dynamics, medicinal chemists can predictably enhance the binding affinity, metabolic stability, and spatial vectorization of novel therapeutics.

References

  • BenchChem. "An In-Depth Technical Guide to L-alpha-Amino-epsilon-caprolactam Hydrochloride." Benchchem.
  • Hao et al. "Contemporary medicinal-chemistry strategies for discovery of blood coagulation factor Xa inhibitors." ResearchGate.
  • Foray et al. "A novel reaction of N-phenylthiocaprolactam: The α-sulfenylation of ketones under mild conditions." Kaimosi.
  • BerrChem. "Synthesis - best organic chemicals supplier and producers." BerrChem.
  • LookChem. "DL-alpha-Amino-epsilon-caprolactam hydrochloride." LookChem.
  • Stehlíček et al. "Ketone forming units in anionic caprolactam and α-substituted lactams." ResearchGate.
  • Wikipedia Contributors. "Diazirine." Wikipedia.
  • Frost et al. "Method for making alpha-amino-epsilon-caprolactam using mixed super critical fluids." Google Patents (WO2012040646A2).
  • Wikipedia Contributors. "Caprolactam." Wikipedia.

Sources

The Confluence of Conformational Constraint: A Technical Guide to Homoproline Analogues and 7-Membered Lactam Rings

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of medicinal chemistry, the quest for therapeutic agents with high potency, selectivity, and metabolic stability is perpetual. A guiding principle in this endeavor is the strategic imposition of conformational constraints on flexible molecules to favor a bioactive geometry. This guide delves into the synthesis and application of a sophisticated class of compounds that masterfully embodies this principle: homoproline analogues integrated into 7-membered lactam rings. By fusing the stereochemically rich pyrrolidine core of homoproline with the privileged azepan-2-one (caprolactam) scaffold, we unlock novel chemical space populated by molecules with profound therapeutic potential. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the causal logic behind synthetic strategies and the functional implications of these unique architectures.

The Strategic Imperative for Structural Pre-organization

The biological activity of a small molecule is inextricably linked to its three-dimensional shape, which dictates its ability to interact with a specific biological target. Peptides, while offering exquisite biological specificity, are often plagued by poor metabolic stability and low oral bioavailability. Peptidomimetics—molecules that mimic the structure and function of peptides—offer a solution by retaining the essential pharmacophoric elements within a more drug-like, non-peptidic backbone.[1]

Proline and Homoproline: Masters of the Turn

Proline, unique among the proteinogenic amino acids, features a pyrrolidine ring that constrains the backbone dihedral angle (φ), making it a potent inducer of β-turns and a "breaker" of helical secondary structures.[2] This conformational rigidity is a powerful tool in peptide design.[3] Homoproline, the six-membered ring homologue of proline, extends this concept, offering a different set of geometric constraints and has been explored as a valuable building block for enzyme inhibitors and as an organocatalyst.[4][5][6] The insertion of homoproline can modulate peptide conformation, enhance receptor affinity, and increase resistance to enzymatic degradation.[4]

The 7-Membered Lactam: A Privileged Scaffold

Lactams (cyclic amides) are ubiquitous structural motifs in a vast array of natural products and pharmaceuticals, including the life-saving penicillin antibiotics.[7] The 7-membered ε-caprolactam ring, in particular, is a "privileged scaffold" in medicinal chemistry.[8] Its larger ring size, compared to 5- and 6-membered lactams, provides a unique, non-planar geometry that can effectively mimic peptide turns and serve as a rigid framework for the precise spatial arrangement of functional groups.[8][9] The synthesis of chiral 7-membered lactams, however, presents significant challenges due to unfavorable entropic and enthalpic barriers during cyclization.[8]

Core Synthetic Strategies: Forging the Fused Scaffold

The stereoselective construction of homoproline-based 7-membered lactams is a non-trivial synthetic challenge that requires robust and reliable methodologies. The primary goal is to form the seven-membered ring while maintaining the stereochemical integrity of the original proline-derived starting material. Two dominant strategies have emerged: Ring-Closing Metathesis (RCM) and the Beckmann Rearrangement.

Strategy A: Ring-Closing Metathesis (RCM)

Ring-Closing Metathesis has revolutionized the synthesis of cyclic compounds, including medium-sized rings which are often difficult to access via traditional methods.[10][11] The power of RCM lies in its functional group tolerance and the predictability of its outcomes, driven by the formation of a stable cyclic alkene and a volatile ethylene byproduct.

Causality of Experimental Choices: The RCM approach is chosen for its directness in forming the carbon-carbon double bond of the target ring system. The selection of a ruthenium-based catalyst (e.g., Grubbs' catalysts) is critical; second-generation catalysts are often preferred for their higher activity and broader substrate scope. The key to a successful RCM is the efficient synthesis of the acyclic diene precursor. The reaction is typically run at high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Workflow Diagram: Ring-Closing Metathesis (RCM) Approach

RCM_Workflow A N-Protected L-Homoproline Derivative B Diene Precursor (e.g., N-allyl, C-vinyl) A->B Allylation/ Vinylation C Ring-Closing Metathesis (Grubbs' Catalyst) B->C High Dilution D Fused Bicyclic Lactam (Unsaturated) C->D Cyclization E Reduction (e.g., H2, Pd/C) D->E Saturation F Saturated Bicyclic Lactam E->F Beckmann_Workflow A Homoproline Derivative B Fused Bicyclic Ketone A->B Annulation/ Cyclization C Bicyclic Oxime B->C Hydroxylamine D Beckmann Rearrangement C->D Acid Catalyst (e.g., PPA, TsCl) E Fused Bicyclic Lactam D->E

Sources

Advanced Synthesis & Characterization: Azepan-2-one Acetic Acid Ethyl Ester vs. 7-Oxo Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It addresses the synthesis, impurity profiling, and structural differentiation of Azepan-2-one acetic acid ethyl ester (Ethyl (2-oxoazepan-1-yl)acetate) and its critical isomers.

Content Type: Technical Whitepaper | Audience: Medicinal Chemists & Process Engineers

Executive Summary: The Structural Dichotomy

In the development of peptidomimetics and ACE inhibitors (e.g., Benazepril analogs), the seven-membered lactam scaffold (Azepan-2-one ) is a privileged pharmacophore. The introduction of an acetic acid ethyl ester side chain creates two distinct synthetic challenges depending on the substitution pattern:

  • N-Substitution (The Primary Target): Synthesis of Ethyl (2-oxoazepan-1-yl)acetate via N-alkylation. The critical "isomer" here is the O-alkylated lactim ether , a thermodynamic competitor that compromises yield and purity.

  • C-Substitution (The "7-Oxo" Regioisomer Challenge): When synthesizing C-substituted azepanes via ring expansion (Schmidt reaction or Beckmann rearrangement), the formation of 2-oxo vs. 7-oxo regioisomers is a definitive Critical Quality Attribute (CQA).

This guide provides the mechanistic causality, separation protocols, and analytical differentiation for these systems.

N-Alkylated Systems: The O-Alkylation Conflict

For most pharmaceutical applications, "Azepan-2-one acetic acid ethyl ester" refers to the N-substituted variant (CAS 61516-76-5). The synthesis involves the alkylation of caprolactam with ethyl bromoacetate.

Mechanistic Pathway & Impurity Profile

The reaction of caprolactam with a base generates an ambident anion. The negative charge is delocalized between the nitrogen and the oxygen.

  • Kinetic Control (N-Alkylation): Favored by polar aprotic solvents (DMF, DMSO) and harder counter-ions (Li+, Na+).

  • Thermodynamic Control (O-Alkylation): Favored by neutral conditions or specific "soft" electrophiles, leading to the Lactim Ether (Ethyl 2-((3,4,5,6-tetrahydro-2H-azepin-7-yl)oxy)acetate).

Why this matters: The O-alkylated isomer is often misidentified as a simple impurity. It is a structural isomer that hydrolyzes back to the starting material (caprolactam) under acidic workup, confusing mass balance calculations.

Validated Synthesis Protocol (Self-Validating System)

Objective: Maximize N/O selectivity ratio (>50:1).

Reagents:

  • Azepan-2-one (Caprolactam): 1.0 eq

  • Sodium Hydride (60% dispersion): 1.1 eq

  • Ethyl Bromoacetate: 1.1 eq

  • Solvent: THF/DMF (9:1 ratio) - DMF promotes ionic dissociation of the Na-lactam salt, favoring N-attack.

Step-by-Step Workflow:

  • Deprotonation: Charge NaH to dry THF at 0°C. Add Caprolactam solution (in THF/DMF) dropwise. Checkpoint: Evolution of H2 gas must cease before proceeding (approx. 1h).[1][2][3] Incomplete deprotonation leads to bis-alkylation side products.

  • Alkylation: Cool to -10°C. Add Ethyl Bromoacetate dropwise. Reasoning: Low temperature suppresses the O-alkylation pathway, which has a slightly higher activation energy.

  • Quench & Workup: Quench with saturated NH4Cl. Extract with EtOAc.

  • Purification: The O-isomer is less polar. Flash chromatography (Hexane/EtOAc 7:3) elutes the O-isomer first, followed by the N-isomer.

Pathway Visualization (DOT)

N_Alkylation_Pathway cluster_conditions Control Factors Start Caprolactam (Azepan-2-one) Anion Ambident Anion (Resonance Hybrid) Start->Anion NaH, THF/DMF N_Product Target: N-Alkyl Lactam Ethyl (2-oxoazepan-1-yl)acetate Anion->N_Product Kinetic Path (Major) O_Product Impurity: O-Alkyl Lactim Ether Ethyl 2-(azepin-7-yloxy)acetate Anion->O_Product Thermodynamic Path (Minor) Factor1 Solvent Polarity (DMF increases N-attack) Factor2 Temperature (-10°C favors N-attack)

Caption: Competitive N- vs. O-alkylation pathways. DMF and low temperatures are critical control points to favor the N-substituted target.

C-Substituted Systems: The "7-Oxo" Regioisomer Challenge

When the acetic acid ethyl ester moiety is attached to the ring carbon (not the nitrogen), the synthesis typically involves the Schmidt Reaction or Beckmann Rearrangement of a substituted cyclohexanone. Here, "7-oxo" refers to the regioisomer formed by nitrogen insertion on the "wrong" side of the ketone.

The Regioselectivity Problem

Starting Material: Ethyl (3-oxocyclohexyl)acetate . Reaction with Hydrazoic Acid (HN3) or Hydroxylamine/SOCl2 yields two isomers:

  • Isomer A (4-Substituted): Migration of the C2-C3 bond.

  • Isomer B (6-Substituted / "7-Oxo" relative to substituent): Migration of the C3-C4 bond.

Electronic and steric factors dictate migration. The group anti to the leaving group (in Beckmann) migrates. In Schmidt, the migration is often governed by steric bulk, favoring the migration of the more substituted carbon.

Analytical Differentiation (NMR)

Distinguishing the 2-oxo and 7-oxo isomers (relative to the ester side chain) requires 2D-NMR (HMBC).

FeatureN-Substituted (Target)C-Substituted (Regioisomer A)C-Substituted (Regioisomer B)
Carbonyl Shift (13C) ~175 ppm (Lactam)~176 ppm~176 ppm
HMBC Correlation N-CH2-COOEt protons correlate to Lactam C=ORing protons adjacent to ester correlate to C=O? NO Ring protons adjacent to ester correlate to C=O? YES
IR Spectrum 1640 cm⁻¹ (Lactam) + 1740 cm⁻¹ (Ester)SimilarSimilar

Key Diagnostic: In the "7-oxo" isomer (where the carbonyl is adjacent to the substituted carbon), the methine proton at the substitution site shows a strong HMBC correlation to the lactam carbonyl. In the other isomer, it is too distant (3-4 bonds).

Regioselectivity Workflow (DOT)

Schmidt_Regioselectivity Input Ethyl (3-oxocyclohexyl)acetate Intermediate Azidohydrin / Oxime Intermediate Input->Intermediate HN3 / H+ Path_A Migration of C2 (Less Hindered) Intermediate->Path_A Major Pathway (Steric Control) Path_B Migration of C4 (More Hindered) Intermediate->Path_B Minor Pathway Product_A Isomer A: Ethyl (2-oxoazepan-4-yl)acetate (Nitrogen distal to ester) Path_A->Product_A Product_B Isomer B: Ethyl (7-oxoazepan-4-yl)acetate (Nitrogen proximal to ester) Path_B->Product_B

Caption: Regiodivergence in the Schmidt reaction. Steric factors in the transition state dictate the ratio of 2-oxo to 7-oxo isomers.

Experimental Validation & References

Critical Quality Control: Lactim Ether Detection

To ensure the purity of Ethyl (2-oxoazepan-1-yl)acetate , one must test for the O-alkylated isomer.

  • Method: 1H NMR in CDCl3.

  • Signal: The N-CH2-COOEt protons appear as a singlet at δ 4.15 ppm for the Lactam (Target). The O-CH2-COOEt protons appear downfield at δ 4.60 ppm for the Lactim Ether (Impurity).

  • Limit: Acceptable level < 0.5%.

References
  • Synthesis of N-substituted Caprolactams:J. Org. Chem., 2005, 70(4), pp 1364–1367.
  • Schmidt Reaction Regioselectivity:J. Am. Chem. Soc., 1994, 116(20), 9377–9378. (Mechanistic study on migration preferences in substituted cyclohexanones).
  • Lactim-Lactam Tautomerism:Chem. Rev., 2011, 111(10), 6087–6119.
  • Apixaban Intermediate Synthesis (Relevance of 7-oxo nomenclature): U.S. Patent 6,967,208.[4] (Describes 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives, clarifying the "7-oxo" terminology in drug synthesis).

  • BenchChem Protocol: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). (Reference for ethyl ester handling and oxime intermediates).

Disclaimer: This guide is for research purposes. All synthesis protocols should be conducted in a controlled fume hood environment by trained personnel.

Sources

Conformational Dynamics and Analysis of 2-Substituted Azepane Rings: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

The azepane scaffold is a privileged seven-membered nitrogen heterocycle prevalent in numerous bioactive natural products and pharmaceuticals. Unlike their six-membered piperidine counterparts—which typically adopt well-defined, rigid chair conformations—seven-membered rings are inherently highly flexible. They exist as a dynamic ensemble of rapidly interconverting conformers. This flexibility presents a significant challenge in structure-based drug design, where the precise spatial arrangement of pharmacophores is critical for target binding.

As a Senior Application Scientist, I approach the conformational analysis of these systems not as a static structural problem, but as a dynamic thermodynamic equilibrium. The introduction of a substituent at the C-2 position (adjacent to the nitrogen) fundamentally alters this landscape. By understanding the causality behind steric and stereoelectronic effects, we can rationally pre-organize these rings to minimize entropic penalties upon receptor binding.

Theoretical Framework: Energetics of Azepane Conformations

To control the azepane ring, we must first understand its baseline energetics. In an unsubstituted azepane, the twist-chair conformation is generally the global energy minimum. The causality here is rooted in strain relief: the twist-chair optimally relieves Pitzer (torsional) strain and Prelog (transannular) strain compared to the true chair or boat forms.

Table 1: Calculated Relative Energies of Generalized Azepane Conformations

ConformationRelative Energy (kcal/mol)Mechanistic Rationale for Energy State
Twist-Chair 0.00 (Global Minimum)Minimizes transannular steric clashes and torsional eclipsing.
Chair ~1.5Increased torsional strain along specific C-C bonds.
Boat ~2.5Significant transannular interactions (e.g., "flagpole" clashes).
Twist-Boat ~3.0High degree of torsional strain and unfavorable dihedral angles.

(Note: These values represent generalized baselines for the unsubstituted ring. Specific 2-substitutions will shift these relative energies, often dramatically.)

Mechanistic Drivers of Conformational Bias

Conformational control is not merely about adding bulk; it relies on synergistic stereoelectronic effects. When a substituent is introduced at the C-2 position, it breaks the symmetry of the ring.

  • Steric Hindrance: A bulky 2-substituent (e.g., a phenyl or large alkyl group) will strongly prefer a pseudo-equatorial position in the twist-chair form. The causality is simple: adopting a pseudo-axial position would induce severe 1,3-diaxial-like steric clashes with the protons on C-4 and C-6, destabilizing the conformer.

  • Stereoelectronic Effects (The Gauche Effect): Selective monofluorination is a powerful tool for conformational regulation. Research has demonstrated that a single fluorine atom, installed diastereoselectively, can bias the azepane ring to one major conformation for a specific diastereomer through the 1[1]. If the fluorine acts in synergy with existing substituents, a single ring conformation is reinforced.

  • Peptidomimetic Integration: When azepane derivatives, such as cis-5-aminoazepane-4-carboxylic acid, are incorporated into helical peptides, the protonation state and N-substituents at the azepane moiety can promote specific folding patterns (e.g., 11/9-helix or 12/10-helix) without disrupting the overall helical propensity, highlighting their utility as 2[2].

Logic Flex Highly Flexible Azepane Ring Sub2 C-2 Substitution Flex->Sub2 Modification Fluoro Selective Fluorination (Gauche Effect) Sub2->Fluoro Steric Steric Hindrance (Pseudo-equatorial preference) Sub2->Steric TwistChair Twist-Chair Conformer (Global Minimum) Fluoro->TwistChair Synergistic Bias Steric->TwistChair Stabilizes TwistBoat Twist-Boat / Boat (Higher Energy) Steric->TwistBoat Destabilizes

Mechanistic drivers influencing the conformational equilibrium of substituted azepanes.

Experimental Workflows for Conformational Elucidation

A robust conformational analysis requires a self-validating orthogonal approach. Relying solely on one technique can lead to misinterpretation due to the dynamic nature of the 7-membered ring. Below is the field-proven methodology I utilize to establish a self-validating loop where theoretical predictions are empirically verified.

Step-by-Step Methodology: Combined NMR and Computational Protocol
  • Step 1: Computational Conformational Search

    • Action: Perform a systematic conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94 force fields) to generate a pool of low-energy conformers within a 5.0 kcal/mol window.

    • Causality: Because the azepane ring is highly flexible, the global minimum in a vacuum might not be the only populated state at room temperature in solution. A broad search ensures no relevant local minima are missed.

  • Step 2: Density Functional Theory (DFT) Optimization

    • Action: Optimize the geometries of the identified conformers using a high level of theory (e.g., B3LYP/6-31G(d,p) or M06-2X) utilizing an implicit solvent model (PCM) that matches the intended NMR solvent.

    • Causality: Molecular mechanics cannot accurately predict stereoelectronic effects (like the gauche effect). DFT provides accurate relative energies and precise dihedral angles, which are strictly required for calculating theoretical NMR parameters.

  • Step 3: Dynamic and Multidimensional NMR Spectroscopy

    • Action: Acquire 1H, 13C, COSY, HSQC, and NOESY/ROESY spectra. If the ring interconversion is slow on the NMR timescale (often requiring Variable-Temperature/Dynamic NMR down to -80°C), distinct conformers can be observed.

    • Causality: Coupling constants (

      
      ) extracted from the 1H NMR are highly dependent on the dihedral angles between vicinal protons (governed by the Karplus relationship). NOESY provides through-space distance constraints (< 5 Å) to confirm spatial proximity of non-adjacent protons.
      
  • Step 4: Data Integration and System Validation

    • Action: Compare the DFT-calculated dihedral angles and interatomic distances with the experimentally derived

      
       values and NOE cross-peaks.
      
    • Causality: This is the self-validation step. If the theoretical global minimum predicts a

      
       of 10 Hz (anti-periplanar) and the experimental value is 10.5 Hz, the model is validated. Discrepancies indicate that the observed NMR data is a time-averaged ensemble of multiple fast-interconverting conformers, requiring population analysis via Boltzmann distribution.
      

Workflow Start Synthesize 2-Substituted Azepane NMR NMR Spectroscopy (J-coupling, NOESY/ROESY) Start->NMR Comp Computational Modeling (DFT, Conformational Search) Start->Comp Xray X-ray Crystallography (Solid-State Validation) Start->Xray Integration Data Integration & Conformer Population Analysis NMR->Integration Solution Data Comp->Integration Energy Minima Xray->Integration Solid State Final Elucidated Conformational Ensemble Integration->Final

Workflow for the conformational analysis of 2-substituted azepane rings.

Case Studies in Drug Development

  • Azepan-3-one Derivatives: The introduction of a ketone functionality at the 3-position, alongside 2-substitution, significantly influences conformational preferences. In drug design (e.g., cathepsin K inhibitors), the stereochemistry of substituents on the 3 dictates both inhibitory potency and pharmacokinetic profiles by locking the ring into a bioactive conformation[3].

  • Fluorinated Azepanes: As demonstrated by Patel et al., monofluorination can lock the highly flexible azepane ring into a dominant geometry. This "induced-fit" pre-organization reduces the entropic penalty upon binding to a receptor, thereby increasing binding affinity and selectivity[1].

References

  • BenchChem. (2025). A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives. Benchchem.
  • Patel, A. R., Ball, G., Hunter, L., & Liu, F. (2013). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 11(23), 3781-3785.
  • Han, I., Lim, C. N., & Choi, S. H. (2025). Conformational Analysis of Helical Peptides Incorporating Azepane-Based β-Amino Acids Prepared by an Ultrasound-Assisted Method. The Journal of Organic Chemistry, 90(42), 15099-15103.

Sources

Methodological & Application

Application Notes & Protocols: Selective Hydrolysis of Ethyl 2-(7-oxoazepan-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the selective hydrolysis of ethyl 2-(7-oxoazepan-2-yl)acetate to its corresponding carboxylic acid, 2-(7-oxoazepan-2-yl)acetic acid. This valuable synthetic intermediate is a key building block in the development of various pharmaceutical agents. The protocols herein detail three distinct and validated methodologies—base-catalyzed saponification, acid-catalyzed hydrolysis, and enzyme-mediated hydrolysis—each with a thorough examination of the underlying chemical principles, experimental design rationale, and potential challenges. The objective is to equip the user with the expertise to select and execute the optimal hydrolysis strategy based on reaction scale, substrate sensitivity, and desired purity.

Introduction: The Synthetic Challenge

The hydrolysis of an ester to a carboxylic acid is a fundamental transformation in organic synthesis. However, the substrate , ethyl 2-(7-oxoazepan-2-yl)acetate, presents a specific challenge: the presence of a caprolactam ring. A lactam is a cyclic amide, which is also susceptible to hydrolysis under both acidic and basic conditions, potentially leading to an undesired ring-opened amino acid byproduct.[1][2][3] Therefore, the primary goal is to achieve selective cleavage of the ethyl ester bond while preserving the integrity of the seven-membered lactam ring. This guide explores methodologies designed to maximize this selectivity.

Part 1: Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed ester hydrolysis, or saponification, is often the most effective and widely used method due to its irreversible nature.[4][5] The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic ester carbonyl. The resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt, which is resistant to further nucleophilic attack, thus driving the reaction to completion.[5][6]

Causality Behind Experimental Choices
  • Choice of Base: Lithium hydroxide (LiOH), sodium hydroxide (NaOH), and potassium hydroxide (KOH) are commonly employed.[7] LiOH is particularly favored in many research settings as it often provides excellent results at lower temperatures in mixed solvent systems like tetrahydrofuran (THF) and water, which can enhance the solubility of organic substrates.[7]

  • Solvent System: A monophasic solvent system is critical for ensuring that the ester and the aqueous base can interact effectively.[8] Mixtures of water with miscible organic solvents such as methanol, ethanol, or THF are ideal for this purpose.[7][8]

  • Temperature Control: While heating can accelerate the reaction, it also increases the risk of hydrolyzing the more resilient lactam ring.[3] Therefore, running the reaction at room temperature or 0 °C is a prudent starting point. Reaction progress should be diligently monitored to determine if gentle heating is necessary.

  • Acidic Work-up: The reaction yields a carboxylate salt. To obtain the final carboxylic acid product, the reaction mixture must be carefully acidified with a strong acid (e.g., dilute HCl) to a pH of approximately 2-3.[4][7] This protonates the salt, allowing the neutral carboxylic acid to be extracted into an organic solvent.[9]

Diagram: Base-Catalyzed Hydrolysis Mechanism

G cluster_0 Saponification Mechanism ester Ethyl 2-(7-oxoazepan-2-yl)acetate intermediate Tetrahedral Intermediate ester->intermediate Nucleophilic Attack oh_ion OH⁻ carboxylate Carboxylate Anion intermediate->carboxylate Elimination of EtO⁻ acid 2-(7-oxoazepan-2-yl)acetic Acid carboxylate->acid Protonation ethanol Ethanol hcl H₃O⁺ (from HCl)

Caption: Mechanism of base-catalyzed ester hydrolysis (saponification).

Experimental Protocol: Saponification with Lithium Hydroxide
  • Dissolution: Dissolve ethyl 2-(7-oxoazepan-2-yl)acetate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 2:1 or 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) dissolved in water.

  • Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9]

  • Quenching & Acidification: Once the starting material is consumed, cool the mixture back to 0 °C. Carefully add 1M hydrochloric acid (HCl) dropwise with vigorous stirring until the pH of the aqueous phase is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).[9]

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(7-oxoazepan-2-yl)acetic acid.

  • Purification: If necessary, purify the product by column chromatography or recrystallization.[9]

Part 2: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is the reverse of Fischer esterification.[5] The reaction is initiated by the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[10] A water molecule then acts as a nucleophile, attacking the activated carbonyl. Unlike saponification, every step in this mechanism is reversible.[4]

Causality Behind Experimental Choices
  • Driving the Equilibrium: To overcome the reversibility and drive the reaction toward the carboxylic acid and alcohol products, Le Châtelier's principle is invoked. A large excess of water is used, which is why the reaction is typically run in a dilute aqueous acid solution (e.g., dilute H₂SO₄ or HCl).[4][10]

  • Risk of Lactam Cleavage: A significant drawback of this method is the potential for concurrent acid-catalyzed hydrolysis of the lactam ring.[1][2] Amide hydrolysis under acidic conditions is a known and often facile reaction, making this method less selective and generally less preferable than saponification for this particular substrate.

Diagram: Acid-Catalyzed Hydrolysis Mechanism

G cluster_1 Acid-Catalyzed Hydrolysis ester_a Ester protonated_ester Protonated Ester (Activated) ester_a->protonated_ester Protonation h3o_ion H₃O⁺ intermediate_a Tetrahedral Intermediate protonated_ester->intermediate_a Nucleophilic Attack water H₂O acid_a Carboxylic Acid intermediate_a->acid_a Proton Transfer & Elimination ethanol_a Ethanol

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: Combine the ethyl ester (1.0 eq) with a large excess of dilute aqueous acid (e.g., 1-3 M H₂SO₄) in a round-bottom flask.

  • Heating: Heat the mixture under reflux and monitor the reaction by TLC or HPLC.[4]

  • Work-up: After cooling, extract the product directly from the acidic aqueous mixture using an appropriate organic solvent.

  • Purification: Wash, dry, and concentrate the organic extracts as described in the base-catalyzed protocol. Further purification will likely be necessary to separate the desired product from any ring-opened byproducts.

Part 3: Enzymatic Hydrolysis

For substrates with multiple sensitive functional groups, enzymatic hydrolysis offers unparalleled selectivity under exceptionally mild conditions. Hydrolase enzymes, particularly lipases and esterases, can selectively catalyze the hydrolysis of esters without affecting other functional groups like amides.[11][12] These biocatalysts operate at or near neutral pH and ambient temperature, making them ideal for preserving the lactam ring.

Causality Behind Experimental Choices
  • Enzyme Selection: Lipases are robust, readily available, and do not require expensive cofactors.[11][12] Enzymes like Candida antarctica lipase B (CAL-B) or lipases from Pseudomonas species are excellent candidates and have been used extensively for the kinetic resolution of esters.[12][13]

  • Reaction Medium: The reaction is typically conducted in an aqueous buffer (e.g., phosphate buffer, pH 7.0) to maintain the enzyme's optimal conformational state and catalytic activity.[14] A small amount of a water-miscible co-solvent may be required to dissolve the ester substrate.[15]

  • Reaction Monitoring: As the reaction produces a carboxylic acid, the pH of the medium will decrease. This change can be monitored with a pH meter. For precise control and monitoring, an autotitrator can be used to continuously add a dilute base (e.g., 0.1 M NaOH) to maintain a constant pH. The rate of base consumption is directly proportional to the rate of reaction.[11]

Experimental Protocol: Lipase-Catalyzed Hydrolysis
  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 50-100 mM) at the optimal pH for the chosen lipase (typically pH 7.0-7.5).

  • Reaction Mixture: In a temperature-controlled vessel, suspend the ethyl ester (1.0 eq) in the buffer solution.

  • Enzyme Addition: Add the lipase (either free or immobilized, as per manufacturer's recommendation) to the mixture.

  • Incubation: Stir the suspension at a constant, mild temperature (e.g., 25-37 °C).

  • Monitoring: Monitor the reaction via HPLC or by using a pH-stat/autotitrator to measure the consumption of base needed to maintain the pH.[11]

  • Work-up: Once the reaction is complete, remove the enzyme (by filtration if immobilized). Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extraction and Purification: Extract the product with an organic solvent, followed by washing, drying, and concentration as previously described.

Summary and Comparison of Protocols

ParameterBase-Catalyzed HydrolysisAcid-Catalyzed HydrolysisEnzymatic Hydrolysis
Reagents LiOH, NaOH, or KOH; Dilute HCl/H₂SO₄ for workupDilute H₂SO₄ or HClLipase/Esterase; Phosphate buffer
Conditions 0 °C to RefluxRefluxAmbient temp (25-40 °C), Neutral pH
Selectivity Good to excellent; risk of lactamolysis at high temp.Poor; high risk of lactamolysis.[1][2]Excellent; highly selective for the ester.
Reaction Rate Moderate to FastSlowSlow to Moderate
Reversibility Irreversible.[4][5]Reversible; requires large excess of water.[8]Irreversible (in practice)
Advantages High yield, reliable, irreversible, cost-effective.Simple reagents.Unmatched selectivity, mild conditions, green chemistry.
Disadvantages Potential for lactam hydrolysis if not controlled.Low selectivity, reversible, harsh conditions.Slower reaction times, higher cost of enzyme.

General Experimental Workflow

G cluster_workflow General Hydrolysis Workflow A 1. Reaction Setup (Substrate + Reagents/Enzyme) B 2. Reaction Monitoring (TLC, HPLC, pH-stat) A->B C 3. Work-up (Quench, Acidify, Extract) B->C Upon Completion D 4. Purification (Chromatography, Recrystallization) C->D E 5. Analysis (NMR, LC-MS, Purity) D->E

Caption: A generalized workflow for hydrolysis experiments.

References

  • Hydrolysing Esters. (n.d.). Chemguide. Retrieved from [Link]

  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. (1991). Journal of Pharmacy and Pharmacology. Retrieved from [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.). University of the Free State. Retrieved from [Link]

  • Preparation of Carboxylic Acid| Hydrolysis of ester| Ethyl acetate. (2023). YouTube. Retrieved from [Link]

  • Ester to Acid - Common Conditions. (n.d.). The Organic Chemistry Portal. Retrieved from [Link]

  • Reaction Monitoring of a Temperature Dependent Ester Hydrolysis. (n.d.). Agilent. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). ResearchGate. Retrieved from [Link]

  • What is a simple way to convert an ester into carboxylic acid? (2014). ResearchGate. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy. Retrieved from [Link]

  • Synthesis of new compounds with seven rings (oxazepine) through the ring closure of Schiff bases with study of biological activity. (2022). Eurasian Chemical Communications. Retrieved from [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (1980). Canadian Journal of Chemistry. Retrieved from [Link]

  • Lipase-catalyzed ring-opening copolymerization of ε-caprolactone and β-lactam. (2014). PubMed. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Retrieved from [Link]

  • Hydrolysis and Transacylation: Esterases, Lipases, Phosphatases, and Phosphoryl Transferases. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Lipase-catalysed degradation of copolymers prepared from e-caprolactone and DL-lactide. (n.d.). Polymer Degradation and Stability. Retrieved from [Link]

  • Lecture 6: Hydrolysis Reactions of Esters and Amides. (n.d.). University of Bristol. Retrieved from [Link]

  • Acid Catalysed Hydrolysis of Ester. (n.d.). Perlego. Retrieved from [Link]

  • Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (2015). Molecules. Retrieved from [Link]

  • Blends of aliphatic polyesters. VI. Lipase-catalyzed hydrolysis and visualized phase structure of biodegradable blends from poly(epsilon-caprolactone) and poly(L-lactide). (2001). Biomaterials. Retrieved from [Link]

  • Examples of reactions catalyzed by lipases. (n.d.). ResearchGate. Retrieved from [Link]

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. (1980). ResearchGate. Retrieved from [Link]

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide. Retrieved from [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. (n.d.). Redalyc. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Ring Expansion for Azepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of seven-membered nitrogen heterocycles (azepanes) presents a notorious kinetic and thermodynamic challenge in medicinal chemistry. Unlike five- or six-membered rings, direct intramolecular cyclization to form azepanes is often plagued by slow kinetics, transannular strain, and competing intermolecular oligomerization[1]. To bypass these entropic penalties, ring expansion strategies serve as the premier synthetic workflows.

As a Senior Application Scientist, I have compiled this technical guide to help you navigate the causality behind these reactions, implement self-validating protocols, and troubleshoot the most common failure modes encountered during azepane synthesis.

Strategic Decision Matrix

Selecting the correct ring expansion method depends entirely on the structural features of your starting material and the desired substitution pattern of the final azepane.

AzepaneStrategy Start Starting Material Cyclo Cyclohexanone Start->Cyclo Nitro Nitroarene Start->Nitro Piper Piperidine Start->Piper Beckmann Beckmann / Schmidt Cyclo->Beckmann Acid Catalyst Photo Photo-Dearomatization Nitro->Photo Blue Light PdCat Pd-Catalyzed Expansion Piper->PdCat [Pd] Catalyst Azepane Azepane Derivative Beckmann->Azepane Reduction Photo->Azepane Hydrogenolysis PdCat->Azepane

Caption: Decision matrix for selecting an azepane ring expansion strategy.

Core Methodologies & Self-Validating Protocols

Protocol A: Photochemical Dearomative Ring Expansion of Nitroarenes

This state-of-the-art methodology translates the substitution pattern of simple nitroarenes directly into highly functionalized azepanes via a singlet nitrene intermediate[2][3].

Causality & Self-Validation: Blue light irradiation excites the nitro group, driving single-atom skeletal editing to form a singlet nitrene. This highly reactive species inserts into the arene to form an aziridine, which undergoes electrocyclic ring-opening to an azepine. Because singlet nitrenes are susceptible to triplet intersystem crossing if quenched by oxygen, rigorous degassing is non-negotiable. Self-Validation Checkpoint: Before proceeding to hydrogenolysis, sample the crude reaction for LC-MS. The successful formation of the fused azepine intermediate will present a distinct mass of [M - 2O + N insertion]. Do not add the palladium catalyst until the starting nitroarene mass is fully consumed.

Step-by-Step Methodology:

  • Dissolve the nitroarene (1.0 equiv) in a rigorously degassed solvent (e.g., acetonitrile) within a sealed photoreactor vial.

  • Irradiate the mixture with blue LEDs (440 nm) at room temperature (20–25 °C) until TLC/LC-MS indicates complete consumption of the starting material.

  • Transfer the crude azepine intermediate to a hydrogenation vessel.

  • Add Pd/C (10 mol%) and purge the vessel with H₂ gas.

  • Stir under an H₂ atmosphere (1–5 bar depending on steric hindrance) until hydrogenolysis is complete.

  • Filter through a pad of Celite to remove the catalyst, concentrate in vacuo, and purify via silica gel chromatography.

PhotoMechanics Nitro Nitroarene Nitrene Singlet Nitrene Nitro->Nitrene Blue Light Aziridine Fused Aziridine Nitrene->Aziridine Insertion Azepine Azepine Aziridine->Azepine Ring Opening Azepane Azepane Azepine->Azepane H2, Pd/C

Caption: Mechanistic pathway of photochemical dearomative ring expansion to azepanes.

Protocol B: Palladium-Catalyzed Piperidine Ring Expansion

This protocol is ideal for accessing stereochemically defined azepanes from readily available 2-alkenylpiperidines[4][5].

Causality & Self-Validation: The reaction utilizes a palladium catalyst to drive an allylic amine rearrangement. The stereochemistry is retained because the reaction proceeds via a tightly bound inner-sphere Pd-π-allyl intermediate. Self-Validation Checkpoint: Monitor the reaction via TLC. The expanded azepane product will typically exhibit a lower


 value than the less polar alkenylpiperidine precursor due to the altered basicity and steric profile of the expanded secondary/tertiary amine.

Step-by-Step Methodology:

  • To a solution of the 2-alkenylpiperidine substrate (1.0 equiv) in anhydrous MeCN or DCE, add [Pd(allyl)Cl]₂ (2.5–5 mol%).

  • Heat the reaction mixture to 40–80 °C under an inert atmosphere.

  • Monitor the progress via LC-MS. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to afford the enantiomerically enriched azepane[5].

Protocol C: Beckmann Rearrangement to Bicyclic Azepanes

A classic, highly scalable approach for converting fused cyclohexanones into caprolactams, followed by reduction to azepanes[1][6].

Causality & Self-Validation: The Beckmann rearrangement relies on the strictly anti-periplanar migration of the alkyl group relative to the oxime leaving group. To ensure predictable regioselectivity, the E/Z oxime ratio must be controlled. Self-Validation Checkpoint: Validate the oxime geometry prior to rearrangement by checking the crude oxime via ¹H NMR; the


-protons will exhibit distinct chemical shifts depending on their proximity to the oxime hydroxyl. Post-rearrangement, the disappearance of the broad O-H stretch (~3300 cm⁻¹) and the appearance of a sharp amide carbonyl stretch (~1650 cm⁻¹) in the IR spectrum confirms successful lactamization.

Step-by-Step Methodology:

  • Convert the cyclohexanone derivative to its corresponding oxime using hydroxylamine hydrochloride and sodium acetate.

  • Isolate and separate the E/Z oxime isomers via chromatography if regiocontrol is required[6].

  • Dissolve the pure oxime in a suitable solvent and add an activating agent (e.g., TsCl in pyridine, or polyphosphoric acid).

  • Heat to the required temperature (often 0 °C to reflux depending on the reagent) until lactamization is complete.

  • Reduce the resulting caprolactam to the azepane using a strong reducing agent like LiAlH₄ in refluxing THF.

Quantitative Benchmarks

Use the following table to benchmark your experimental yields and conditions against field-proven standards.

MethodologyCatalyst / ReagentTypical TempTypical YieldKey Advantage
Photochemical Dearomatization Blue Light (440 nm), Pd/C20–25 °C60–85%Rapid access from simple, abundant nitroarenes[2]
Pd-Catalyzed Allylic Expansion [Pd(allyl)Cl]₂ (2.5–5 mol%)40–80 °C70–90%Excellent stereoretention for chiral azepanes[5]
Ag-Catalyzed aza-Büchner AgNTf₂, BOX Ligand20–25 °C60–94%Chemoselective over C–H amination[7]
Beckmann Rearrangement TsCl, Pyridine / LiAlH₄0–100 °C50–80%Highly scalable for fused bicyclic systems[6]

Troubleshooting & FAQs (Mechanistic Deep-Dive)

Q1: Why is my Beckmann rearrangement yielding a 1:1 mixture of regioisomeric caprolactams? A1: Migratory aptitude in the Beckmann rearrangement is dictated by stereochemistry, not thermodynamics; the group anti to the oxime hydroxyl group always migrates. If you are seeing a mixture of products, your starting material is likely a mixture of E and Z oxime isomers. Solution: You must either separate the E and Z oximes via chromatography prior to the rearrangement[6], or utilize a bulky acid catalyst that thermodynamically equilibrates the oxime to a single geometry before migration occurs.

Q2: I am observing low conversion and heavy tarring in my photochemical dearomatization of nitroarenes. What causes singlet nitrene quenching? A2: Singlet nitrenes are highly reactive electrophilic species. If the reaction is not strictly deoxygenated, the singlet nitrene will undergo triplet intersystem crossing or be quenched by ambient oxygen, leading to polymerization and tarring. Furthermore, deep-colored reaction mixtures can prevent light penetration (the inner filter effect). Solution: Ensure rigorous degassing using the freeze-pump-thaw method. If scaling up, transition from a batch vial to a flow photoreactor[8] to maximize the surface-area-to-volume ratio, ensuring uniform blue light irradiation across the entire reaction volume.

Q3: During an aza-Büchner ring expansion using a nitrene precursor, I am getting benzylic C–H amination instead of the desired azepine ring. How can I tune this chemoselectivity? A3: In transition-metal catalyzed nitrene transfers, the chemoselectivity between arene dearomatization (ring expansion) and C–H amination is heavily ligand-dependent[9][10]. Solution: If using silver catalysis with a Tces-protected carbamimidate, switch to a sterically encumbered BOX-derived ligand. The steric clash between the bulky ligand and the Tces group enforces a square-planar transition state that kinetically favors aziridination (and subsequent azepine formation) over C–H insertion[7][10].

Q4: Why am I seeing tetrahydropyran derivatives instead of azepanes during my silyl-aza-Prins cyclizations? A4: This is a classic issue of competing nucleophiles. If the oxygen atom of the aldehyde outcompetes the nitrogen atom during the cyclization step, an oxygen heterocycle will form. Solution: The choice of Lewis acid is critical. Switch your catalyst to Indium(III) chloride (InCl₃). InCl₃ specifically coordinates in a manner that favors the nitrogen nucleophile, cleanly driving the formation of trans-disubstituted azepanes over tetrahydropyrans[1][5].

References

1. - Nature Chemistry 2. - Journal of the American Chemical Society 3. - BenchChem 4. - BenchChem 5. - National Institutes of Health (PMC) 6. - Chemical Reviews

Sources

Technical Support Center: Regioselective Synthesis of Substituted Caprolactams

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for controlling regioselectivity in substituted caprolactam formation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific caprolactam regioisomers. As Senior Application Scientists, we have compiled this resource to address the most common challenges and provide field-proven insights to streamline your experimental workflow.

Substituted caprolactams are crucial scaffolds in medicinal chemistry and materials science. However, their synthesis via the classic Beckmann rearrangement of unsymmetrical cyclohexanone oximes often presents a significant hurdle: controlling which of the two non-equivalent α-carbons migrates to the nitrogen atom. This guide provides a structured approach to understanding and mastering this regioselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that underpin the regioselective formation of substituted caprolactams.

Q1: What is the primary factor that dictates which regioisomer is formed during a Beckmann rearrangement?

A1: The single most important factor is the stereochemistry of the oxime precursor. The Beckmann rearrangement is a highly stereospecific reaction where the group anti-periplanar (trans) to the hydroxyl group on the oxime nitrogen is the one that migrates.[1][2][3] Therefore, controlling the E/Z geometry of the C=N double bond in the starting oxime directly controls which of the two adjacent carbon atoms will migrate, thus determining the final lactam product.[4] Intrinsic migratory aptitude (e.g., tertiary alkyl > secondary alkyl) plays a lesser role when a single, pure oxime isomer is used under non-isomerizing conditions.[5][6]

Q2: How can I reliably control the E/Z stereochemistry of the starting oxime?

A2: Controlling oxime stereoselectivity is a challenge in itself and is highly substrate-dependent. Generally, oxime formation under thermodynamic control (allowing for equilibration) will favor the more stable isomer. For many substituted cyclohexanones, the E-oxime (where the hydroxyl group is trans to the more substituted α-carbon) is thermodynamically preferred to minimize steric interactions. However, kinetic control (using specific reagents or low temperatures) can sometimes favor the Z-isomer. It is crucial to purify the desired oxime isomer via chromatography or crystallization and confirm its stereochemistry, often using 2D NMR techniques like NOESY, before proceeding with the rearrangement.

Q3: My Beckmann rearrangement is producing significant amounts of a nitrile byproduct. What is causing this?

A3: You are observing a competing reaction known as the Beckmann fragmentation.[1][7] This side reaction is favored when the group that would typically migrate can instead depart as a stable carbocation.[2][8] This is particularly common if the α-carbon is quaternary or bears a substituent that can stabilize a positive charge, such as an oxygen or nitrogen atom.[7][8] The fragmentation pathway generates a nitrile and a carbocation, which can lead to various downstream products.[1] To minimize this, using milder reaction conditions and avoiding strong Brønsted acids can be effective.[4]

Part 2: Troubleshooting Guide

This section provides actionable solutions to specific experimental problems.

Problem 1: My reaction yields a mixture of both possible caprolactam regioisomers, indicating poor selectivity.

This is the most common issue and typically points to a problem with the oxime precursor or the reaction conditions causing a loss of stereochemical integrity.

dot

Caption: Troubleshooting workflow for poor regioselectivity.

Detailed Solutions:

  • Step 1: Verify Oxime Stereochemical Purity: Before starting the rearrangement, it is imperative to confirm that you have a single, pure oxime isomer. Under acidic conditions, E/Z isomerization can occur, leading to a mixture of products even if you start with a pure isomer.[5]

    • Action: Purify the oxime via flash chromatography or recrystallization. Analyze the purified material by ¹H and ¹³C NMR. Use 2D NMR (NOESY or ROESY) to unambiguously determine the stereochemistry by observing through-space correlations between the oxime -OH proton and the protons on the syn or anti α-carbons.

  • Step 2: Modify Rearrangement Conditions: Harsh conditions, such as high concentrations of strong acids (H₂SO₄, PPA) or elevated temperatures, can provide enough energy to overcome the inversion barrier of the C=N bond, causing the oxime to isomerize in situ before it rearranges.[1]

    • Action: Switch to a milder catalyst system that activates the hydroxyl group without promoting isomerization. This can often be achieved at lower temperatures. A comparison of common catalyst systems is provided below.

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
Strong Brønsted Acids (H₂SO₄, PPA)High concentration, >100 °CInexpensive, powerfulLow regioselectivity due to isomerization, promotes fragmentation, harsh on sensitive substrates[1][6]
Lewis Acids / Reagents (PCl₅, SOCl₂, TsCl)Stoichiometric, 0 °C to RTMilder, often preserves stereochemistryStoichiometric waste, can be harsh[1]
Catalytic Systems (Cyanuric Chloride/ZnCl₂, Boronic Acids)Catalytic amounts, RT to 60 °CHigh selectivity, mild conditions, low wasteMay require anhydrous conditions, catalyst can be expensive[1][9]
Solid Acids (Zeolites, Nafion)Heterogeneous, elevated temp.Catalyst is recyclable, "green" approachCan require high temperatures, potential for side reactions[10][11]

Problem 2: The reaction is slow, incomplete, or does not work at all.

This issue typically points to insufficient activation of the oxime hydroxyl group, which is a poor leaving group.

Detailed Solutions:

  • Cause A: Insufficient Catalyst Activity: The chosen acid or catalyst may not be strong enough to sufficiently activate the -OH group for rearrangement.

    • Solution: If using a mild system, consider a modest increase in catalyst loading or switching to a more potent activator. For instance, if a mild Lewis acid is ineffective, a stronger one like PCl₅ might be necessary, though care must be taken to monitor for side reactions.[1]

  • Cause B: Catalyst Deactivation: Trace amounts of water in the reaction can hydrolyze activated intermediates or deactivate the catalyst.[4]

    • Solution: Ensure all glassware is oven-dried and solvents are anhydrous. Running the reaction under an inert atmosphere (N₂ or Ar) can prevent atmospheric moisture from interfering.

  • Cause C: Poor Solubility: The oxime or catalyst may not be sufficiently soluble in the chosen solvent, leading to a slow heterogeneous reaction.

    • Solution: Choose a solvent that dissolves all components. For many modern catalytic systems, polar aprotic solvents like acetonitrile or hexafluoroisopropanol (HFIP) have shown excellent results.[9]

Part 3: Experimental Protocol & Mechanistic Visualization

Protocol: Regioselective Beckmann Rearrangement Using a Mild Catalytic System

This protocol describes a general method for the regioselective rearrangement of a purified 2-substituted cyclohexanone oxime isomer using a cyanuric chloride/zinc chloride system, which is known to minimize oxime isomerization.[1]

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous acetonitrile as the solvent.

  • Reaction Setup: To a stirred solution of the purified substituted cyclohexanone oxime (1.0 eq) in anhydrous acetonitrile (0.1 M), add cyanuric chloride (0.1 eq) followed by zinc chloride (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting oxime by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.

  • Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to isolate the pure substituted caprolactam regioisomer.

Mechanistic Visualization

The regiochemical outcome is a direct consequence of the anti-migration pathway. The following diagram illustrates how the two different stereoisomers of a 2-substituted cyclohexanone oxime lead to two distinct caprolactam products.

dot

G Z_Oxime Z-Oxime (OH is anti to C6) Z_Intermediate Nitrilium Ion Intermediate A Z_Oxime->Z_Intermediate [H+] -H2O Migration of C6 Z_Product 7-Substituted Caprolactam Z_Intermediate->Z_Product H2O Tautomerization E_Oxime E-Oxime (OH is anti to C2) E_Intermediate Nitrilium Ion Intermediate B E_Oxime->E_Intermediate [H+] -H2O Migration of C2 E_Product 3-Substituted Caprolactam E_Intermediate->E_Product H2O Tautomerization

Sources

Azepane Purification Support Center: Palladium Removal

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Catalysts from Azepane RCM Products

Status: Active Operator: Senior Application Scientist Context: Post-RCM Hydrogenation / Tandem Catalysis Cleanup

Diagnostic & Strategy (Start Here)

User Query: "I have synthesized an azepane via Ring-Closing Metathesis (RCM) and subsequent steps. I need to remove residual Palladium."

Scientist's Note: If you performed RCM, your primary metal contaminant is likely Ruthenium (Ru) (from Grubbs/Hoveyda-Grubbs catalysts). However, if you performed a post-RCM hydrogenation (e.g., Pd/C on the alkene) or used a Pd-catalyzed allylic substitution to build the diene precursor, you are correctly targeting Palladium (Pd) .

The Core Challenge: Azepanes are 7-membered nitrogen heterocycles. The ring nitrogen is a Lewis base that coordinates strongly to soft metals like Palladium. This formation of stable Pd-Amine complexes makes standard filtration (Celite) ineffective, as the Pd "leaches" into the organic filtrate rather than staying on the solid support.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the correct purification strategy based on your current contamination level and available equipment.

Pd_Removal_Strategy Start Current Pd Level? High > 1000 ppm (Visible Black/Grey) Start->High Med 100 - 1000 ppm (Dark Color) Start->Med Low < 100 ppm (Polishing) Start->Low NAC Protocol A: N-Acetylcysteine Wash (Disrupts Pd-N complex) High->NAC Primary Step Carbon Protocol B: Activated Carbon (KB-G) (Bulk Adsorption) High->Carbon Alternative Med->NAC Scavenger Protocol C: Silica-Thiol/Thiourea (High Affinity Polishing) Med->Scavenger Low->Scavenger NAC->Scavenger If > 20 ppm remains Carbon->Scavenger If > 20 ppm remains Result Target: < 10 ppm (ICH Q3D Compliant) Scavenger->Result

Figure 1: Strategic workflow for Palladium removal based on initial contamination load. High loads require ligand exchange (NAC) before polishing.

Troubleshooting Guides & FAQs

Issue 1: "I filtered my reaction through Celite, but the filtrate is still dark."

Diagnosis: You are dealing with soluble Pd-Azepane complexes (homogeneous contamination). Explanation: The azepane nitrogen acts as a ligand, solubilizing the Pd species. Celite only removes insoluble bulk metal (heterogeneous). You must break the Pd-N bond using a ligand with a higher affinity for Pd (Sulfur). Solution: Proceed to Protocol A (NAC Wash) or Protocol C (Thiourea Scavenger) .

Issue 2: "Which scavenger is best for secondary amines (Azepanes)?"

Recommendation: Silica-supported Thiourea (Si-Thiourea) or Silica-Thiol (Si-Thiol) . Scientific Rationale:

  • Thiol (-SH): Excellent general scavenger, but can sometimes interact with electrophiles.

  • Thiourea: Often superior for amines because it mimics the coordination chemistry of the azepane but binds Pd much tighter (

    
     is orders of magnitude higher).
    
  • Avoid: Acidic scavengers (sulfonic acids) if your azepane is acid-sensitive or if you want to avoid protonating the amine, which would prevent it from acting as a free base if that is required for the next step.

Issue 3: "I need to reach ICH Q3D limits (<10 ppm) for an API."

Analysis: Single-pass treatments rarely achieve <10 ppm from high loads (>1000 ppm). Strategy: Use a "Telescoped" approach.

  • Bulk Reduction: Use Activated Carbon (Protocol B) or NAC Wash (Protocol A) to drop Pd to ~50-100 ppm.

  • Polishing: Use a Silica-Thiol cartridge or slurry (Protocol C) to reach single-digit ppm.

Experimental Protocols

Protocol A: The N-Acetylcysteine (NAC) Wash

Best for: Bulk removal (>500 ppm) from crude reaction mixtures.

Mechanism: NAC provides a sulfur ligand that out-competes the azepane nitrogen for the Palladium, forming a water-soluble Pd-NAC complex.

  • Dissolution: Dissolve the crude azepane product in a water-immiscible solvent (e.g., Ethyl Acetate or Isopropyl Acetate). Avoid DCM if possible, as Pd-complexes are highly soluble in it.

  • Preparation: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to neutral/slightly basic (pH 7-8) using ammonia or NaOH (deprotonation of the carboxylic acid improves solubility).

  • Execution:

    • Add the NAC solution (approx. 5–10 wt% relative to the crude product) to the organic phase.

    • CRITICAL: Heat the biphasic mixture to 50–60°C for 1–2 hours. Room temperature stirring is often insufficient to overcome the activation energy of ligand exchange.

  • Separation: Cool to RT. Separate the layers. The Pd will migrate to the aqueous layer (often turning it dark red/brown).

  • Rinse: Wash the organic layer with water and brine.[1]

Protocol B: Activated Carbon Adsorption

Best for: Large scale, cost-sensitive bulk removal.

  • Selection: Use Darco KB-G or Ecosorb C-941 . These are chemically activated and optimized for transition metals.

  • Dosage: Add 10–20 wt% of carbon relative to the substrate.

  • Process: Stir at 50°C for 2–4 hours.

  • Filtration: Filter through a pad of Celite or a 0.45 µm membrane to remove carbon fines.

    • Note: Carbon is less selective; monitor yield to ensure your azepane isn't adsorbing irreversibly.

Protocol C: Solid-Supported Scavengers (Polishing)

Best for: Final purification to <10 ppm.

  • Selection: SiliaMetS® Thiol or SiliaMetS® Thiourea .

  • Stoichiometry: Add 2–4 equivalents of scavenger relative to the residual Pd content (if known). If unknown, use 5–10 wt% relative to the product.

  • Solvent: Works best in THF, MeOH, or Ethyl Acetate.

  • Conditions: Stir at RT for 4 hours or 50°C for 1 hour .

  • Filtration: Filter off the silica. The Pd remains bound to the solid.

Data & Scavenger Comparison

The following table summarizes efficiency based on industry-standard removal rates from amine-containing substrates.

Scavenger TypeFunctional GroupSelectivity (vs Amine)CostTarget Pd LevelBest Use Case
N-Acetylcysteine Thiol/CarboxylHighLow50–100 ppmBulk removal via extraction
SiliaMetS® Thiol PropylthiolVery HighHigh< 5 ppmFinal polishing (API grade)
SiliaMetS® Thiourea ThioureaHighest High< 2 ppmDifficult amine complexes
Activated Carbon Porous CarbonLow (Adsorbs organics)Very Low100 ppmLarge scale, initial cleanup
TMT TrimercaptotriazineHighMedium< 20 ppmAlternative to NAC

Mechanism of Action

Understanding why removal is difficult helps in selecting the right parameters. The diagram below illustrates the competition between the Azepane product and the Scavenger for the Palladium atom.

Chelation_Mechanism Pd Palladium (Pd) Complex Stable Pd-Azepane Complex Pd->Complex Azepane Azepane Nitrogen (Lewis Base) Azepane->Pd Initial Binding Azepane->Complex Scavenger Thiol/Thiourea Ligand (Soft Nucleophile) Complex->Scavenger Ligand Exchange (Requires Heat/Time) Product Purified Azepane Complex->Product Release Waste Pd-Scavenger Complex (Precipitate/Aqueous) Scavenger->Waste Stronger Bond (Irreversible)

Figure 2: Ligand Exchange Mechanism. The scavenger must possess a higher affinity for Pd than the azepane nitrogen to successfully displace the metal.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[2]

  • ICH Q3D. (2019). Guideline for Elemental Impurities.[2][3] European Medicines Agency.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.[4]

  • SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide.

  • Biotage. (2023). How to Remove Palladium in Three Easy Steps.

Sources

Validation & Comparative

1H NMR Interpretation Guide: Ethyl 2-(7-oxoazepan-2-yl)acetate

[1]

Executive Summary & Structural Logic

Ethyl 2-(7-oxoazepan-2-yl)acetate is a functionalized


  • Core Scaffold: 7-membered lactam ring (Azepane).[1]

  • Key Substituent: Ethyl acetate moiety (

    
    ) at position C2.[1]
    
  • Critical Distinction: This specific regioisomer is the "

    
    -amino" product, often formed via the Schmidt reaction of 2-substituted cyclohexanones where the more substituted carbon migrates. It must be distinguished from its "
    
    
    -carbonyl" isomer (Ethyl 2-(2-oxoazepan-3-yl)acetate).[1]
Structural Numbering & Assignment Strategy

To interpret the spectrum accurately, we utilize the following numbering system:

  • N1: Lactam Nitrogen.[1][2]

  • C2: Methine carbon

    
     to Nitrogen (Chiral Center).
    
  • C7: Lactam Carbonyl.[1]

  • Side Chain: Methylene (

    
    ), Ester Carbonyl, Ethyl group.[1]
    

Comparative Analysis: Product vs. Alternatives

The primary challenge in validating this compound is distinguishing it from its Regioisomer (formed via alternative migration) and the Starting Material (acyclic or carbocyclic precursor).[1]

Scenario A: The "Migration" Check (Target vs. Regioisomer)

In a Schmidt rearrangement of 2-substituted cyclohexanones, two pathways exist. The migratory aptitude (Secondary vs. Tertiary carbon) dictates the product.

FeatureTarget:

-N Isomer
(7-oxoazepan-2-yl)
Alternative:

-C=O Isomer
(2-oxoazepan-3-yl)
Diagnostic Logic
H2/H3 Methine

3.4 – 3.8 ppm
(Multiplet)

2.4 – 2.7 ppm (Multiplet)
Primary Indicator. The methine proton in the target is deshielded by the adjacent Nitrogen.[1]
Ring Methylene (

to N)
N/A (Substituted)

3.1 – 3.3 ppm
(Triplet/Multiplet)
The alternative has a distinct

adjacent to Nitrogen (H7).[1] The target lacks this signal.[1][3]
Ring Methylene (

to C=O)

2.4 – 2.6 ppm
(Multiplet)
N/A (Substituted)The target has a

adjacent to the lactam carbonyl (H6).[1]
Scenario B: The "Cyclization" Check (Target vs. Precursor)

If synthesized from Ethyl 2-(2-oxocyclohexyl)acetate (Schmidt Precursor):

  • NH Signal: The product exhibits a broad singlet at

    
     6.0–8.0 ppm  (solvent dependent).[1] The precursor has no exchangeable protons.[1]
    
  • Shift Dispersion: The precursor's ring protons are clustered in the 1.5–2.5 ppm range.[1] The product shows distinct dispersion due to the heteroatom insertion (N-H).

Experimental Protocol: Self-Validating Acquisition

To ensure data integrity and resolution of the critical methine proton, follow this protocol.

Step 1: Sample Preparation[1]
  • Solvent: DMSO-

    
      is preferred over 
    
    
    .[1]
    • Reasoning: DMSO slows proton exchange, sharpening the NH signal and revealing

      
       coupling, which confirms the H2 methine assignment.[1] 
      
      
      often results in a broad, invisible NH signal and overlapping aliphatic multiplets.[1]
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Additives: If using

    
    , add 1 drop of 
    
    
    after the first scan to identify the exchangeable amide proton.[1]
Step 2: Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D proton (e.g., zg30).[1]

  • Transients (Scans): Minimum 16 (for S/N > 100:1).

  • Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of the ethyl ester protons for accurate integration).

  • Spectral Width: -2 to 14 ppm.[1]

Step 3: Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz).[1]

  • Phasing: Manual phasing is critical for the broad NH signal.[1]

  • Integration: Calibrate the Ethyl Quartet (

    
     4.05) to 2.00H.[1]
    

Detailed Chemical Shift Assignments

Solvent:


11
AssignmentTypeShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Notes
NH Amide6.20 – 6.80 br s1H-Broad; shifts downfield in DMSO.[1]

Ethyl4.13 Quartet2H7.1Characteristic ester signal.[1]
H-2 Methine3.55 – 3.75 Multiplet1H-Diagnostic Peak.

to Nitrogen.[1]
Side Chain

Methylene2.50 – 2.65 Multiplet2H-

linking ring to ester.[1] ABX system if chiral influence is strong.[1]
H-6 Methylene2.40 – 2.55 Multiplet2H-

to Lactam Carbonyl.[1]
H-3, H-4, H-5 Ring

1.30 – 1.90 Multiplet6H-Overlapping aliphatic envelope.[1]

Ethyl1.26 Triplet3H7.1Characteristic ester signal.[1]

Visualization: Synthesis & Isomer Logic

The following diagram illustrates the Schmidt rearrangement pathway, highlighting the mechanistic divergence that creates the two regioisomers.

SchmidtRearrangementStart2-Substituted Cyclohexanone(Precursor)InterAzidohydrin / DiazoiminiumIntermediateStart->Inter+ HN3 / H+TargetTARGET PRODUCTEthyl 2-(7-oxoazepan-2-yl)acetate(Migration of C2 - More Substituted)Inter->TargetMajor Pathway(Migratory Aptitude: 2° > 1°)IsomerREGIOISOMEREthyl 2-(2-oxoazepan-3-yl)acetate(Migration of C6 - Less Substituted)Inter->IsomerMinor Pathway(Steric/Electronic Control)TargetNMRNMR Signal:H-2 (Methine) @ ~3.6 ppm(alpha to N)Target->TargetNMRIsomerNMRNMR Signal:H-3 (Methine) @ ~2.5 ppm(alpha to C=O)Isomer->IsomerNMR

Figure 1: Mechanistic pathway of the Schmidt reaction showing the origin of the target compound versus its regioisomer, with key NMR diagnostic markers.

References

  • Schmidt Reaction Mechanism & Migratory Aptitude

    • Organic Reactions.[1][4][5][6][7] "The Schmidt Reaction."[1][4][5][7] Wiley Online Library.[1]

  • Caprolactam Conformation & NMR Data

    • New Journal of Chemistry.[1] "Conformational studies on substituted

      
      -caprolactams by X-ray crystallography and NMR spectroscopy." (2014).[1]
      
  • General 1H NMR Chemical Shift Tables

    • Chemistry LibreTexts. "1H NMR Chemical Shifts for Common Functional Groups."
  • Compound Data (Regioisomer Comparison)

    • PubChem.[1][3][8][9][10] "Ethyl 2-(2-oxoazepan-3-yl)acetate (Isomer Data)."[1]

    • [1]

Mass spectrometry fragmentation patterns of azepan-2-one esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of azepan-2-one esters (derivatives of


-caprolactam substituted with ester functionalities). These scaffolds are critical intermediates in the synthesis of lysine mimetics, peptidomimetics, and novel CNS-active agents.

Distinguishing these 7-membered lactams from their 5-membered (pyrrolidinone) and 6-membered (piperidinone) analogs is a frequent analytical challenge. This guide objectively compares the fragmentation patterns of azepan-2-one esters against these alternatives, providing a robust framework for structural elucidation using Electron Ionization (EI) and Electrospray Ionization (ESI).

Mechanism of Fragmentation: The "Why" Behind the Spectra

To interpret the MS data of azepan-2-one esters (e.g., methyl 2-oxoazepane-3-carboxylate), one must understand the interplay between ring strain and functional group elimination.

Primary Ionization Pathways (EI Mode)

Under 70 eV Electron Ionization, the molecular ion (


) is formed but is often unstable due to the lability of the 7-membered ring.
  • 
    -Cleavage (Ring Opening):  The primary driving force is the rupture of the 
    
    
    
    bond or the
    
    
    bond. In azepan-2-ones, the ring opening is often followed by the expulsion of small neutral molecules like CO (28 Da) or ethylene (
    
    
    , 28 Da).
  • Ester Side-Chain Fragmentation:

    • Alkoxy Loss: Cleavage of the

      
       bond in the ester group yields a characteristic acylium ion 
      
      
      
      .
    • McLafferty Rearrangement: If the ester alkyl chain is long enough (ethyl or larger), a McLafferty rearrangement dominates, showing a loss of an alkene (e.g.,

      
       for ethyl esters).
      
Ring Contraction vs. Expulsion

Unlike stable 5-membered lactams, the 7-membered azepan-2-one ring possesses higher conformational flexibility. A diagnostic pathway involves the loss of


 (ethylene) from the ring carbons, effectively "contracting" the ion to a pseudo-5-membered species. This is a key differentiator from piperidin-2-ones, which typically lose CO more exclusively.

Comparative Analysis: Azepan-2-one Esters vs. Alternatives

The following table contrasts the MS performance and diagnostic peaks of Azepan-2-one esters against Piperidin-2-one esters (6-membered) and acyclic amino acid esters.

Table 1: Comparative Fragmentation Profiles (EI at 70 eV)

FeatureAzepan-2-one Esters (7-Ring) Piperidin-2-one Esters (6-Ring) Acyclic Amino Esters
Molecular Ion (

)
Weak to Moderate intensityModerate intensityOften absent (weak)
Primary Neutral Loss

(28 Da) & CO (28 Da)
CO (28 Da) dominant

or Alkoxy group
Base Peak Origin Ring fragmentation (often hydrocarbon clusters)Ring fragmentation (often

)
Immonium ion (

)
Diagnostic Ion



Ring Stability Low (prone to ring opening)MediumN/A (Linear)

Analyst Note: The loss of 28 Da in azepan-2-ones is ambiguous (CO vs.


). High-Resolution MS (HRMS) is recommended to distinguish 

(27.9949) from

(28.0313).

Visualization of Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for a generic methyl 2-oxoazepane-3-carboxylate (


).

FragmentationPathway Fig 1. Competing EI Fragmentation Pathways for Methyl 2-oxoazepane-3-carboxylate M_Ion Molecular Ion (M+) m/z 171 RingOpen Ring Opening (Distonic Ion) M_Ion->RingOpen Alpha Cleavage Loss_OMe [M - OMe]+ Acylium Ion m/z 140 M_Ion->Loss_OMe - •OCH3 (31 Da) Loss_CO [M - CO]+ (Ring Contraction) m/z 143 RingOpen->Loss_CO - CO (28 Da) Loss_Ester [M - COOMe]+ Lactam Core m/z 112 RingOpen->Loss_Ester - •COOCH3 (59 Da) Fragment_55 Hydrocarbon Fragment [C4H7]+ m/z 55 Loss_CO->Fragment_55 Further Degradation Loss_Ester->Fragment_55 Ring Collapse

Caption: Pathways show the competition between side-chain elimination (green) and ring-core degradation (yellow/red).

Experimental Protocols

To replicate these findings and validate the structure of unknown azepan-2-one derivatives, follow this self-validating protocol.

Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS) or Dichloromethane (GC-MS).

  • Concentration: Final concentration should be ~10 ppm.

  • Filtration: 0.22 µm PTFE filter to remove particulates that could catalyze thermal degradation in the inlet.

GC-MS Method (Electron Ionization)
  • Inlet Temp: 250°C (High temp promotes thermal ring opening; keep <280°C to avoid pyrolysis).

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Oven Program: 60°C (1 min) → 20°C/min → 300°C (5 min).

  • Source Temp: 230°C.

  • Scan Range: m/z 40–400.

LC-MS Method (Electrospray Ionization)
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Mode: Positive Ion (

    
    ).
    
  • Collision Energy (CID): Stepped 15-35 eV.

    • Note: ESI is "softer." You will see the protonated molecule

      
       as the base peak. Use CID (MS/MS) to force the ring-opening fragmentations described in the EI section.
      

Diagnostic Data Lookup

Use this table to confirm the presence of the azepan-2-one ester core in your spectra.

Table 2: Diagnostic Ions for Methyl 2-oxoazepane-3-carboxylate (MW 171)

m/z (Nominal)Ion IdentityRelative Intensity (Est.)[2]Structural Significance
171

5–15%Molecular Ion (confirms MW).
143

20–30%Loss of carbonyl from ring (diagnostic of cyclic amides).
140

40–60%

-cleavage of ester group.
112

30–50%Loss of entire ester side chain; leaves azepan-2-one core.
84

100% (Base) Ring fragment after loss of CO and ester (Piperidinyl cation analog).
55

HighHydrocarbon chain fragment (common in 7-membered rings).

References

  • NIST Mass Spectrometry Data Center. Caprolactam (Azepan-2-one) Mass Spectrum.[3] National Institute of Standards and Technology. Link

  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.Link

  • PubChem. Methyl 2-oxoazepane-3-carboxylate (Compound Summary). National Library of Medicine. Link

  • TCI Chemicals. 3-Ethoxycarbonyl-2-piperidone (Analogous Fragmentation Data).Link

  • Save My Exams. Mass Spectrometry Fragmentation Patterns (Cyclic Amides).Link

Sources

Azepane vs. Piperidine: A Comparative Guide to Biological Activity for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure, activity, and therapeutic implications of two foundational scaffolds in medicinal chemistry.

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the biological activity, pharmacokinetic profile, and overall success of a drug candidate. Among the plethora of heterocyclic systems, the six-membered piperidine and its seven-membered homolog, azepane, are recurring motifs in a vast number of approved drugs and clinical candidates.[1][2] While structurally similar, the addition of a single methylene unit in the azepane ring introduces significant conformational and physicochemical differences that can be strategically exploited in drug design. This guide provides a comprehensive comparison of the biological activities of azepane and piperidine scaffolds, offering insights for researchers, scientists, and drug development professionals.

At a Glance: Structural and Conformational Distinctions

The fundamental difference between piperidine and azepane lies in their ring size. Piperidine is a saturated six-membered heterocycle, while azepane is a seven-membered analog.[3][4] This seemingly minor variation has profound implications for their three-dimensional structure and flexibility.

Piperidine: The piperidine ring predominantly adopts a stable chair conformation, which limits its conformational freedom. This rigidity can be advantageous in pre-organizing substituents for optimal interaction with a biological target.[5]

Azepane: The larger azepane ring possesses significantly more conformational flexibility, with multiple low-energy conformations accessible, including chair, boat, and twist-chair forms.[6][7] This inherent flexibility allows the azepane scaffold to adapt to the shape of various binding pockets, potentially leading to enhanced binding affinity and a broader target profile.[6]

dot graph G { layout="neato"; node [shape=none, image="https://i.imgur.com/your_piperidine_image.png"]; Piperidine; node [shape=none, image="https://i.imgur.com/your_azepane_image.png"]; Azepane; Piperidine -- Azepane [label="+ CH2", color="#4285F4", fontcolor="#202124"]; } caption: "Structural comparison of Piperidine and Azepane scaffolds."

Comparative Biological Activities: A Therapeutic Perspective

Both piperidine and azepane scaffolds are integral components of drugs spanning a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[5][8] However, the choice between these two rings can lead to distinct pharmacological outcomes.

Prevalence in Approved Pharmaceuticals

The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in approved drugs.[1][9][10] Its presence is noted in over twenty classes of pharmaceuticals, highlighting its versatility and favorable drug-like properties.[1] More than 70 FDA-approved drugs contain the piperidine moiety.[11] In contrast, while the number of azepane-containing drugs is growing, with over 20 approved by the FDA, it is less prevalent than piperidine.[12] This historical disparity can be partly attributed to the more established and diverse synthetic methodologies available for piperidine derivatives.[1]

Impact on Pharmacological Properties

The decision to incorporate a piperidine versus an azepane ring can significantly modulate a compound's biological activity, selectivity, and pharmacokinetic profile.

Binding Affinity and Selectivity: The conformational flexibility of the azepane ring can be a double-edged sword. While it can allow for a better fit to a binding site, it can also lead to a loss of entropy upon binding, potentially reducing affinity. Conversely, the more rigid piperidine scaffold may offer a more favorable enthalpic contribution to binding due to its pre-organized conformation. The larger size of the azepane ring can also allow for the exploration of larger binding pockets or the introduction of additional interaction points.

Central Nervous System (CNS) Activity: Both scaffolds are prominent in drugs targeting the CNS.[5][8] Their ability to be functionalized to modulate lipophilicity allows for penetration of the blood-brain barrier. The choice between the two can influence receptor subtype selectivity. For instance, in a study of histamine H3 receptor ligands, both piperidine and azepane derivatives showed high affinity, with a specific azepane analog exhibiting the highest affinity.[13]

Anticancer Activity: Piperidine moieties are integral to numerous anticancer drugs, acting through various mechanisms.[9] The azepane scaffold is also gaining attention in oncology, with some derivatives showing potent activity as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP).[6]

Physicochemical and Pharmacokinetic Considerations

The difference in ring size also impacts key physicochemical properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Solubility: The addition of a methylene group generally increases the lipophilicity of the azepane scaffold compared to piperidine. This can influence membrane permeability and oral absorption.[14] However, excessive lipophilicity can also lead to issues with solubility and off-target toxicity. The nitrogen atom in both rings provides a handle for introducing polar substituents to modulate these properties.[15]

Metabolic Stability: The metabolic stability of both scaffolds is influenced by the substitution pattern around the nitrogen atom.[5] The increased flexibility of the azepane ring might expose more sites to metabolic enzymes. However, strategic placement of substituents can be used to block metabolic hotspots in both ring systems.

Experimental Protocols for Comparative Evaluation

To empirically compare the biological activity of azepane and piperidine analogs, a series of standardized in vitro and in vivo assays are essential.

In Vitro Assays

A fundamental step is to determine the potency and efficacy of the compounds at their intended biological target.

Binding Assays (e.g., Radioligand Binding Assay):

  • Objective: To determine the affinity (Ki) of the test compounds for a specific receptor.

  • Procedure:

    • Prepare cell membranes or purified protein expressing the target receptor.

    • Incubate the membranes/protein with a fixed concentration of a radiolabeled ligand and varying concentrations of the test compound (piperidine or azepane analog).

    • Separate bound from free radioligand by filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value.

Functional Assays (e.g., cAMP Accumulation Assay for GPCRs):

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC50 or IC50) of the compounds.

  • Procedure:

    • Culture cells expressing the target G-protein coupled receptor (GPCR).

    • Pre-treat cells with the test compounds at various concentrations.

    • Stimulate the cells with a known agonist (for antagonist testing).

    • Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a commercially available kit (e.g., ELISA-based).

    • Generate dose-response curves to determine EC50 or IC50 values.

Cytotoxicity Assays (e.g., MTT Assay):

  • Objective: To assess the general toxicity of the compounds on cell viability.

  • Procedure:

    • Seed cancer or normal cell lines in a 96-well plate and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution and incubate.

    • Solubilize the resulting formazan crystals and measure the absorbance at a specific wavelength.

    • Calculate the percentage of cell viability relative to a vehicle control to determine the IC50.[9]

G A A B B A->B C C A->C D D A->D

In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in animal models to assess their pharmacokinetic properties and efficacy.

Pharmacokinetic (PK) Studies:

  • Objective: To determine the ADME properties of the compounds.

  • Procedure:

    • Administer the test compound to a group of animals (e.g., rats or mice) via the intended clinical route (e.g., oral or intravenous).

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Conclusion: A Strategic Choice in Drug Design

The choice between an azepane and a piperidine scaffold is a nuanced decision that requires careful consideration of the therapeutic target, desired pharmacological profile, and synthetic feasibility. The piperidine ring, with its well-defined conformation and extensive history in medicinal chemistry, remains a robust and reliable choice.[15] The azepane scaffold, with its greater conformational flexibility, offers opportunities to explore new chemical space and potentially achieve improved binding to certain targets.[6] Ultimately, both scaffolds are invaluable tools in the medicinal chemist's arsenal, and a comparative approach, supported by robust experimental data, is crucial for making informed decisions in the pursuit of novel and effective therapeutics.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI. Available from: [Link]

  • The Role of Piperidine Derivatives in Medicinal Chemistry. (2026). Finest-chem. Available from: [Link]

  • Piperidine Ring: Significance and symbolism. (2025). Scite. Available from: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2025). ScienceDirect. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). PubMed. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). ACS Publications. Available from: [Link]

  • Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024). PubMed. Available from: [Link]

  • Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. (n.d.). Royal Society of Chemistry. Available from: [Link]

  • Piperidine. (n.d.). Wikipedia. Available from: [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). PubMed. Available from: [Link]

  • Azepane. (n.d.). Wikipedia. Available from: [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Available from: [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (n.d.). ResearchGate. Available from: [Link]

  • Structure of the U.S. FDA-approved drugs that contain chiral piperidine... (n.d.). ResearchGate. Available from: [Link]

  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. Available from: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Available from: [Link]

  • Functionalization of azetidine, pyrrolidine, piperidine, and azepane... (n.d.). ResearchGate. Available from: [Link]

  • Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. (n.d.). NIH. Available from: [Link]

  • Classes of Piperidine-Based Drugs. (n.d.). ResearchGate. Available from: [Link]

  • Commercially available drugs contain azepine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Available from: [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Available from: [Link]

  • Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (2017). PubMed. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). Europe PMC. Available from: [Link]

  • Structure-Activity Relationships of Azepine-Based Drug Candidates. (n.d.). ResearchGate. Available from: [Link]

  • Synthesis and Medicinal Uses of Azepines. (n.d.). Pharmaguideline. Available from: [Link]

Sources

IR spectroscopy characteristic bands for 7-membered lactams

Advanced IR Spectroscopy Guide: Characterization of 7-Membered Lactams ( -Lactams)

Executive Summary: The -Lactam Signature

In the landscape of heterocyclic drug development, 7-membered lactams (



Key Insight: The diagnostic value of IR for

spectral similarity to acyclic amides

Theoretical Framework: Ring Strain & Vibrational Frequency

To accurately interpret the spectrum of an


The Ring Strain Rule

In small rings (3, 4, 5-membered), the internal bond angles are compressed below the ideal




  • Higher

    
    -character 
    
    
    Shorter, stronger bond
    
    
    Higher Force Constant (
    
    
    )
    
    
    Higher Frequency (
    
    
    )
    .
The 7-Membered Exception



Visualizing the Trend

The following diagram illustrates the inverse relationship between ring size and carbonyl frequency, highlighting the "relaxation point" at 6- and 7-membered rings.

RingSizeTrendcluster_0Diagnostic Region (Amide I)Betaβ-Lactam (4-membered)High Strain~1745-1760 cm⁻¹Gammaγ-Lactam (5-membered)Moderate Strain~1700-1720 cm⁻¹Beta->GammaStrain ReliefDeltaδ-Lactam (6-membered)Unstrained~1660-1680 cm⁻¹Gamma->DeltaStrain ReliefEpsilonε-Lactam (7-membered)Flexible/Relaxed~1660-1685 cm⁻¹Delta->EpsilonConformationalFlexibility

Figure 1: Impact of lactam ring size on Carbonyl (C=O) stretching frequency.[1] Note the stabilization of frequency in 6- and 7-membered rings.

Comparative Analysis: -Lactams vs. Alternatives

The following table synthesizes experimental data comparing

Amide I band (C=O stretch)2
Table 1: Characteristic Amide I Frequencies by Ring Size
Lactam ClassRing Size

(Solution/Monomer)*

(Solid/H-Bonded)**
Structural Driver

-Lactam
41760 – 1780 cm⁻¹1745 – 1760 cm⁻¹High Angle Strain (

). Fusion with thiazolidine rings (e.g., Penicillins) raises

further.

-Lactam
51720 – 1750 cm⁻¹1700 – 1720 cm⁻¹Moderate Strain . Significant shift upon H-bonding.

-Lactam
61670 – 1680 cm⁻¹1660 – 1670 cm⁻¹Strain Free . Resembles acyclic secondary amides.

-Lactam
71665 – 1685 cm⁻¹ 1630 – 1680 cm⁻¹ Flexible . Frequency is highly sensitive to conformation and substituents (e.g., conjugation in Benzodiazepines).

*Solution data typically in non-polar solvents (CCl₄, CHCl₃) to minimize intermolecular H-bonding. **Solid state (KBr/ATR) often shows lower frequencies due to strong intermolecular Hydrogen Bonding.

Case Study: Diazepam (Benzodiazepine)

Diazepam represents a pharmacologically relevant 7-membered lactam.

  • Observed

    
    :  ~1685 cm⁻¹ (Solid/Powder) [1].[3]
    
  • Analysis: The value is slightly higher than a simple acyclic amide (~1650 cm⁻¹) but significantly lower than a

    
    -lactam. The presence of the fused benzene ring and the imine (C=N) group (~1605 cm⁻¹) creates a conjugated system, yet the 7-membered ring allows enough flexibility to prevent the extreme frequency shifts seen in penicillin.
    

Experimental Protocol: Rigorous Characterization

To confidently identify an

Dilution Study
Protocol: Solution-Phase Dilution Study

Objective: Determine the monomeric C=O frequency free from H-bonding interference.

Materials:

  • Solvent: Spectroscopic grade Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃). Note: CHCl₃ may participate in weak H-bonding; CCl₄ is preferred if safety regulations permit.

  • Cell: Sealed liquid IR cell with NaCl or CaF₂ windows (path length 0.1 mm to 1.0 mm).

Workflow:

  • Preparation of Stock Solution:

    • Dissolve ~20 mg of the

      
      -lactam analyte in 1 mL of solvent (Concentration ~0.1 M).
      
  • Acquisition (High Conc.):

    • Record the spectrum.[3][4][5][6] Focus on the 1600–1800 cm⁻¹ (C=O) and 3200–3500 cm⁻¹ (N-H) regions.[7][8]

    • Expected Result: Broad Amide I band (low freq) and broad N-H band (H-bonded).

  • Serial Dilution:

    • Dilute the stock 1:10 (0.01 M) and 1:100 (0.001 M).

    • Increase path length if necessary to maintain signal-to-noise ratio.

  • Acquisition (Low Conc.):

    • Record spectra for diluted samples.

  • Data Analysis:

    • Overlay the spectra.

    • Monomer Confirmation: As concentration decreases, the broad H-bonded peaks should diminish, replaced by sharper, higher-frequency peaks (Monomer).

    • 
      -Lactam Identification:  The monomeric C=O peak should stabilize between 1660–1685 cm⁻¹ . If it stabilizes >1700 cm⁻¹, suspect a 5-membered ring or electron-withdrawing substituents.[9]
      
Workflow Diagram

ProtocolWorkflowStartStart: Unknown Lactam SampleSolventPrepDissolve in Non-Polar Solvent(CCl₄ or CHCl₃, ~0.1 M)Start->SolventPrepScanHighScan High Conc.Observe Broad H-Bonded BandsSolventPrep->ScanHighDiluteSerial Dilution(to 0.001 M)ScanHigh->DiluteScanLowScan Low Conc.Observe Sharp Monomer BandsDilute->ScanLowCompareCompare Frequency ShiftsScanLow->CompareResultAν(C=O) > 1700 cm⁻¹Suspect γ-Lactam (5-ring)Compare->ResultAHigh FreqResultBν(C=O) 1660-1685 cm⁻¹Confirm ε-Lactam/δ-LactamCompare->ResultBLow Freq

Figure 2: Decision logic for confirming lactam ring size via dilution IR spectroscopy.

References

  • Sylaja, B., & Srinivasan, S. (2012). Experimental and theoretical investigation of spectroscopic properties of diazepam. International Journal of ChemTech Research, 4(1), 361-376. Link

  • Michigan State University. (n.d.). Infrared Spectroscopy: Carbonyl Compounds. Chemistry LibreTexts. Link

  • Specac.[3][4][10] (n.d.). Interpreting Infrared Spectra. Specac Application Notes. Link

  • University of Delaware. (n.d.). Characteristic IR Absorption Frequencies of Organic Functional Groups. Link

X-ray crystallography data for substituted epsilon-caprolactams

Structural Elucidation of Substituted -Caprolactams: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

Substituted

11

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against Solution-State NMR and DFT Computational Modeling for determining the absolute configuration and preferred conformation of these scaffolds. While NMR provides dynamic solution data, this guide argues that SC-XRD remains the non-negotiable "gold standard" for establishing the absolute stereochemistry and precise ring puckering parameters required for Structure-Activity Relationship (SAR) validation.[1]

Part 1: The Conformational Challenge

Unlike the rigid six-membered piperidine or benzene rings, the seven-membered caprolactam ring is "floppy."[1] The introduction of substituents (e.g., at the

Why Structure Matters

In a drug binding pocket, a caprolactam scaffold acts as a bridge.[1] If the bridge geometry (chair vs. boat) is misidentified, the projected vectors of the functional groups will not align with the target protein residues, leading to false-negative SAR data.

Workflow: From Synthesis to Structure

The following diagram outlines the critical path for structural validation, highlighting where X-ray data integrates with other methods.

StructuralWorkflowcluster_MethodsStructural Determination MethodsSynthSynthesis(e.g., Lysine Cyclization)PurifyPurification(HPLC/Recrystallization)Synth->PurifyNMR1D/2D NMR(Solution Dynamics)Purify->NMR Quick CheckXRDX-Ray Diffraction(Absolute Config)Purify->XRD DefinitiveDFTDFT Modeling(Energy Minima)NMR->DFT ConstraintsModelPharmacophoreModelingDFT->ModelXRD->Model Atomic Coordinates

Figure 1: Integrated workflow for structural elucidation. Note that while NMR and DFT feed into the model, X-ray (XRD) provides the definitive atomic coordinates.

Part 2: Comparative Analysis (X-Ray vs. Alternatives)

The following table contrasts the performance of SC-XRD against its primary alternatives for substituted caprolactams.

Performance Comparison Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (NOESY/COSY) DFT (Computational)
Primary Output Absolute configuration (R/S) & static conformation.Connectivity & dynamic equilibrium ratios.[1]Theoretical energy minima.[1]
Ring Conformation Definitive. Resolves specific puckering (Chair vs. Boat).Inferred. Often sees an average of rapid interconversions.[1]Predictive. Heavily dependent on basis set/functional used.[1]
Stereochemistry Direct determination (anomalous dispersion).[1]Relative (requires derivatization or known chiral centers).[1]N/A (Input dependent).
Sample State Solid crystal (requires lattice formation).[1]Solution (mimics physiological environment).[1]Vacuum or implicit solvent model.[1]
Data Precision Bond lengths

0.005 Å.[1]
Distance constraints

0.5 Å.[1]
N/A (Theoretical).[1]
Throughput Low (Days to Weeks for crystallization).[1]High (Minutes to Hours).[1][2][3]High (Hours).[1][2][3]
Expert Insight: The "Axial vs. Equatorial" Trap

In substituted caprolactams, particularly those with bulky groups like BOC-protection on the nitrogen, NMR often reveals a dynamic equilibrium (e.g., 70:30 mixture of axial:equatorial conformers).[1] SC-XRD, however, typically captures the thermodynamically most stable conformer in the solid state.[1]

  • Implication: If you design a drug based solely on the "average" NMR structure, you may miss the bioactive conformation that crystallizes out.[1]

Part 3: Critical Crystallographic Parameters[1]

When analyzing X-ray data for

Amide Planarity

The lactam linkage (-NH-CO-) must be essentially planar due to resonance.[1]

  • Target Metric: The torsion angle

    
     (C-N-C=O) should be 
    
    
    (trans) or
    
    
    (cis).
  • Data Check: In

    
    -caprolactams, the amide is almost exclusively cis -like but distorted.[1] A deviation 
    
    
    from planarity often indicates incorrect refinement or extreme steric strain.[1]
Cremer-Pople Puckering Parameters

To objectively define the 7-membered ring shape, you must calculate the Cremer-Pople parameters (

1
  • 
     (Total Puckering Amplitude):  Measures how "wrinkled" the ring is.[1][3] For caprolactams, expect 
    
    
    Å.[1]
  • 
     and 
    
    
    (Phase Angles):
    These define the type (Chair, Boat, Twist).[1]
    • Chair:

      
       or 
      
      
      .[1]
    • Boat/Twist:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[1]
      
Bond Length Validation
  • C=O:

    
     Å
    
  • C-N:

    
     Å (Partial double bond character).[1]
    

Part 4: Experimental Protocols

Crystallizing substituted caprolactams is notoriously difficult because the flexible ring often leads to "oiling out" rather than lattice formation.[1]

Protocol A: Vapor Diffusion (Sitting Drop)

Best for: Small quantities (<5 mg) of highly pure material.[1]

  • Prepare Solution: Dissolve 2 mg of the caprolactam derivative in 50

    
    L of a volatile "good" solvent (e.g., Methanol or DCM).
    
  • Prepare Reservoir: Fill the reservoir well with 500

    
    L of a "poor" solvent (e.g., Hexane or Diethyl Ether).[1]
    
  • Setup: Place the sample drop on a sitting drop bridge. Seal the system airtight.

  • Mechanism: As the good solvent evaporates into the reservoir, the saturation point is reached slowly, promoting nucleation over oiling.[1]

Protocol B: Slow Evaporation with Anti-Solvent Layering

Best for: Larger quantities (>20 mg) and salt forms (e.g., HCl salts of

1
  • Dissolution: Dissolve the compound in a minimal volume of warm Ethanol.

  • Layering: Carefully pipette an equal volume of Hexane or Ethyl Acetate down the side of the vial to form a distinct layer on top. Do not mix.

  • Incubation: Cover with Parafilm, poke 2-3 small holes, and leave undisturbed in a vibration-free zone at 4°C.

  • Harvesting: Crystals typically form at the interface over 48-72 hours.[1]

Part 5: Decision Logic for Researchers

When should you invest the time in X-ray crystallography versus relying on NMR?

DecisionMatrixStartNew CaprolactamDerivative SynthesizedChiralIs AbsoluteStereochem Known?Start->ChiralRigidIs the RingRigid/Locked?Chiral->RigidYesXRD_RouteMUST performSC-XRDChiral->XRD_RouteNo (Need R/S)NMR_RouteUse 2D NMR + DFT(Sufficient)Rigid->NMR_RouteYes (e.g., bridged)Rigid->XRD_RouteNo (Flexible)

Figure 2: Decision matrix for selecting structural validation methods.

References

  • Conform

    
    -caprolactams by X-ray crystallography and NMR spectroscopy. 
    Source: New Journal of Chemistry (RSC).[1][2]
    Key Finding: Analysis of 6-substituted caprolactams revealing the preference for chair conformations and the impact of BOC-protection on axial/equatorial equilibrium.[4][5][6]
    URL:[Link]
    
  • Synthesis and characteriz

    
    -amino-
    
    
    -caprolactam (ACL).
    Source: New Journal of Chemistry (RSC).[1][2] Key Finding: Protocols for the synthesis and crystallization of L-lysine derived caprolactams.[1][2][7] URL:[Link][1]
  • Cremer-Pople Parameter Calculator for Ring Puckering. Source: University of Tokyo / IUPAC Standards.[1] Key Finding: Mathematical definition of ring puckering coordinates (

    
    ) essential for describing 7-membered rings.[1]
    URL:[Link][1]
    
  • Caprolactam Structure Refinement. Source: Acta Crystallographica (via NIH/PubChem).[1] Key Finding: Fundamental crystallographic data (space group C 1 2/c 1) for the parent ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -caprolactam molecule.[1]
    URL:[Link][1]
    

A Comparative Guide to the Stability of Ethyl and Methyl Azepan-2-yl Acetates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the selection of chemical intermediates is a critical decision point, profoundly impacting the efficiency of synthesis, shelf-life, and even the biological properties of the final active pharmaceutical ingredient (API). The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1] When functionalized with an ester, such as in ethyl and methyl azepan-2-yl acetates, questions of stability become paramount.

This guide provides an in-depth, objective comparison of the expected stability profiles of these two closely related molecules. We will dissect their susceptibility to chemical and enzymatic degradation, grounded in established chemical principles and supported by data from analogous systems. Furthermore, we will provide robust, self-validating experimental protocols to empower researchers to generate their own comparative data.

Part 1: Theoretical Stability Analysis

The stability of an ester is not an intrinsic, singular property but rather a function of its environment. The primary routes of degradation for compounds like ethyl and methyl azepan-2-yl acetates are hydrolysis (both chemical and enzyme-mediated) and thermal degradation, which can involve intramolecular cyclization.

Chemical Stability: Hydrolysis

Ester hydrolysis is the cleavage of the ester bond by water, a reaction that can be catalyzed by both acid and base. The core difference between the methyl and ethyl esters lies in the steric and electronic properties of the alcohol moiety.

  • Mechanism of Hydrolysis : Under both acidic and basic conditions, the reaction involves a nucleophilic attack at the carbonyl carbon of the ester.

  • Steric Hindrance : The ethyl group is sterically bulkier than the methyl group. In general, this increased steric hindrance can slightly slow the rate of nucleophilic attack. However, for small groups like methyl and ethyl, this effect is often less pronounced than other factors. Some kinetic studies on simple esters have suggested that methyl esters may be more reactive in acidic hydrolysis due to being less bulky.[2]

  • Electronic Effects : The ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon, potentially slowing hydrolysis.

Studies comparing homologous series of esters have shown that methyl esters can be more susceptible to base-catalyzed hydrolysis than their ethyl counterparts.[3] Conversely, studies on the uncatalyzed hydrolysis of alkyl lactates in aqueous solution found that ethyl lactate reacts more slowly than methyl lactate across various temperatures and concentrations.[4][5] This suggests that the specific conditions and substrate play a significant role.

Primary Degradation Pathway: Hydrolysis

parent Azepan-2-yl Acetate (Methyl or Ethyl) products Azepan-2-yl Acetic Acid + Methanol / Ethanol parent->products Hydrolysis h2o H₂O (Acid or Base Catalyst) h2o->parent

Caption: General pathway for the hydrolysis of azepan-2-yl acetates.

Chemical Stability: Thermal Degradation

For amino esters, particularly those derived from cyclic amines, a key thermal degradation pathway is intramolecular cyclization to form a lactam. In the case of azepan-2-yl acetates, this would involve the secondary amine of the azepane ring attacking the ester carbonyl, leading to the formation of an eight-membered lactam and the release of the corresponding alcohol (methanol or ethanol).

A study on the thermal stability of various amino esters found that progenitors of seven-membered rings (formed from δ-amino acids) were generally stable at 37°C.[6] However, at elevated temperatures (e.g., 55°C), cyclization and subsequent release of the alcohol were observed.[6] Given that the azepane ring is already a seven-membered structure, the intramolecular cyclization would lead to a larger, strained ring, but the principle of heat-induced lactamization remains a relevant potential degradation pathway, especially during long-term storage at non-refrigerated temperatures or during certain processing steps.

Secondary Degradation Pathway: Intramolecular Cyclization

parent Azepan-2-yl Acetate (Methyl or Ethyl) products 8-membered Lactam + Methanol / Ethanol parent->products Intramolecular Cyclization heat Δ (Heat) heat->parent

Caption: Potential thermal degradation via intramolecular cyclization.

Enzymatic Stability

In a biological context, such as in plasma or microsomal preparations, esters are rapidly hydrolyzed by various esterase enzymes. This is a critical consideration in drug development, as an unstable ester linker can lead to premature drug degradation and loss of efficacy.

  • Plasma Stability : Research has shown that ester moieties in complex azepane derivatives can be highly unstable in plasma.[7] This instability often necessitates replacing the ester with a more robust linker, such as an amide, to achieve a suitable pharmacokinetic profile.[7]

  • Methyl vs. Ethyl : Comparative studies have demonstrated that plasma stability can be inversely proportional to the size of the alcohol group.[3] In one study, methyl benzoate showed a significantly longer half-life in rat plasma (t½ = 36 min) compared to ethyl benzoate (t½ = 17 min).[3] This suggests that methyl azepan-2-yl acetate is likely to exhibit greater stability in plasma than ethyl azepan-2-yl acetate . The smaller methyl group may be a poorer substrate for certain plasma esterases compared to the ethyl group.

Part 2: Experimental Protocols for Stability Assessment

To move from theoretical prediction to empirical evidence, a well-designed stability study is essential. The following protocols are based on established industry guidelines for forced degradation and plasma stability testing.[8]

Workflow for Comparative Stability Testing

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solutions of Methyl & Ethyl Esters in Acetonitrile:Water (50:50) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 25°C) prep->base thermal Thermal Stress (60°C in Solution) prep->thermal plasma Plasma Incubation (37°C) prep->plasma sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling thermal->sampling plasma->sampling quench Quench Reaction (Neutralize or Precipitate Protein) sampling->quench hplc Analyze via Stability-Indicating HPLC-UV Method quench->hplc data Quantify % Remaining Parent & % Degradant Formation hplc->data

Caption: Experimental workflow for comparing ester stability.

Protocol 1: Forced Degradation Study (Hydrolysis & Thermal)

This protocol generates data on the intrinsic chemical stability of the compounds.

  • Stock Solution Preparation : Prepare accurate 1.0 mg/mL stock solutions of both ethyl and methyl azepan-2-yl acetate in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions :

    • Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2M HCl (final concentration 0.1M HCl). Incubate at 60°C.

    • Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.2M NaOH (final concentration 0.1M NaOH). Incubate at 25°C (room temperature). Note: Base hydrolysis is typically much faster, so a lower temperature is used.

    • Thermal Degradation : Mix 1 mL of stock solution with 1 mL of the acetonitrile:water solvent. Incubate at 60°C.

  • Sampling : Withdraw aliquots (e.g., 100 µL) from each stress condition at specified time points (e.g., 0, 2, 8, 24 hours).

  • Quenching : Immediately stop the degradation reaction.

    • For acid samples, neutralize with an equivalent amount of 0.1M NaOH.

    • For base samples, neutralize with an equivalent amount of 0.1M HCl.

    • For thermal samples, cool to room temperature.

  • Analysis : Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid, UV detection). The method must be able to separate the parent ester from its primary degradant, azepan-2-yl acetic acid.

  • Data Calculation : Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

Protocol 2: In Vitro Plasma Stability Assay

This protocol assesses the susceptibility to enzymatic degradation.

  • Reagents : Obtain pooled animal or human plasma (e.g., rat plasma), stored at -80°C and thawed on ice before use.

  • Reaction Mixture : In a microcentrifuge tube, add 99 µL of pre-warmed (37°C) plasma.

  • Initiation : Start the reaction by adding 1 µL of a 100 µM stock solution of the test compound (methyl or ethyl ester) to the plasma to achieve a final concentration of 1 µM. Vortex gently.

  • Incubation : Incubate the mixture in a water bath at 37°C.

  • Sampling & Quenching : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take a 20 µL aliquot of the reaction mixture and immediately quench it by adding it to 80 µL of ice-cold acetonitrile containing an internal standard. This step stops the enzymatic reaction and precipitates plasma proteins.

  • Sample Processing : Vortex the quenched samples vigorously, then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis : Transfer the supernatant to an HPLC vial and analyze using an LC-MS/MS method to quantify the amount of parent compound remaining.

  • Data Calculation : Determine the half-life (t½) by plotting the natural logarithm of the percentage of parent compound remaining versus time.

Part 3: Data Presentation and Summary

All quantitative data should be summarized in clear, structured tables for direct comparison.

Table 1: Comparative Chemical Stability Data (Hypothetical)

ConditionTime (hours)% Parent Remaining (Methyl Ester)% Parent Remaining (Ethyl Ester)
0.1M HCl, 60°C 0100%100%
885%88%
2460%65%
0.1M NaOH, 25°C 0100%100%
245%35%
8<5%<5%
Solvent, 60°C 0100%100%
2498%98%

Table 2: Comparative Plasma Stability Data (Hypothetical)

CompoundHalf-life (t½) in Rat Plasma (minutes)
Methyl Azepan-2-yl Acetate 25
Ethyl Azepan-2-yl Acetate 12

Conclusion and Recommendations

Based on established principles of chemical reactivity and enzymatic metabolism, a clear differentiation in the stability profiles of methyl and ethyl azepan-2-yl acetates can be predicted.

  • Chemical Stability : The difference in chemical stability under hydrolytic and thermal stress is expected to be modest. The slightly smaller size of the methyl group may lead to a faster rate of base-catalyzed hydrolysis compared to the ethyl ester. Both esters are expected to be relatively stable to thermal degradation at moderate temperatures but may be susceptible to intramolecular cyclization under harsh heating.

  • Enzymatic Stability : A more significant difference is anticipated in a biological environment. Methyl azepan-2-yl acetate is predicted to be substantially more stable in plasma than ethyl azepan-2-yl acetate .[3] This is a critical factor for any application involving in vivo or biological systems, as the ethyl ester may be too rapidly cleared to be effective.

Recommendation : For applications requiring a longer half-life in a biological matrix, such as in the development of prodrugs or other therapeutic agents, methyl azepan-2-yl acetate is the superior choice . For purely chemical synthesis applications where the ester is a transient intermediate, the choice may be dictated by other factors like cost or availability, as their chemical stabilities are likely to be more comparable. The experimental protocols provided herein offer a clear pathway to validate these predictions empirically.

References

  • Thompson, S., et al. Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. National Institutes of Health.
  • Teffo, L. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Journal of the Brazilian Chemical Society.
  • Reddit User Discussion. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry.
  • Brauer, C. A., et al. Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv.
  • Brauer, C. A., et al. (2024). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ACS Omega.
  • BenchChem. Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine. BenchChem.
  • Engelen, S., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry.
  • Iannazzo, D., et al. (2018). Recent Advances on the Synthesis of Azepane-Based Compounds. Molecules. Available at: [Link]

Sources

Safety Operating Guide

Ethyl 2-(7-oxoazepan-2-YL)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-(7-oxoazepan-2-yl)acetate Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Operational Summary

Ethyl 2-(7-oxoazepan-2-yl)acetate is a heterocyclic ester intermediate featuring a seven-membered lactam (caprolactam derivative) ring.[1] Proper disposal requires strict adherence to Non-Halogenated Organic Waste protocols.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Immediate Action: Segregate from oxidizers and aqueous acids/bases to prevent uncontrolled hydrolysis or exothermic reactions.[1]

  • RCRA Classification (USA): Typically not P- or U-listed specifically.[1] Default to D001 (Ignitable) if liquid flashpoint <60°C, or general Hazardous Chemical Waste based on toxicity profiles of lactam intermediates.[1]

Chemical Profile & Hazard Assessment

Before disposal, you must validate the physical state and reactivity of your specific lot.[1] This compound combines an ester moiety with a lactam ring, creating specific stability concerns.

ParameterCharacteristicOperational Implication
Functional Groups Ethyl Ester +

-Lactam (7-membered amide)
Hydrolysis Risk: Esters degrade to acids/alcohols; Lactams open to amino acids under extreme pH.[1]
Physical State Typically Viscous Oil or Low-Melting SolidSolubility: Miscible in organic solvents (DMSO, DCM, EtOAc).[1] Poor water solubility.
Reactivity Combustible; Reactive with strong oxidizersSegregation: Do NOT mix with Nitric Acid, Peroxides, or Permanganates.
Toxicity Irritant (Skin/Eye); Potential SensitizerPPE: Double nitrile gloves and chemical splash goggles are mandatory.[1]

Step-by-Step Disposal Workflow

Phase A: Pre-Disposal Characterization
  • Step 1: Check the Certificate of Analysis (CoA) for the Flashpoint.[1]

    • If < 60°C: Label as D001 Ignitable Waste .

    • If > 60°C or Solid: Label as Toxic/Irritant Organic Waste .

  • Step 2: Assess Purity.[1] If the substance is in solution (e.g., reaction mixture), identify the solvent.[1]

    • Halogenated Solvent (DCM, Chloroform): Must go to Halogenated Waste .[1]

    • Non-Halogenated Solvent (EtOAc, Methanol): Goes to Non-Halogenated Waste .[1][2]

Phase B: Waste Containerization
  • Select Container: Use an HDPE (High-Density Polyethylene) or Amber Glass container.[1] Avoid metal cans if the material is acidic or if hydrolysis is suspected.[1]

  • Bulking: You may bulk this compound with other compatible non-halogenated organic solvents (e.g., Acetone, Methanol, Ethanol).[1]

    • Critical Check: Do not bulk with strong acids (HCl, H₂SO₄).[1] Acid catalysis will hydrolyze the ethyl ester, releasing Ethanol and the free acid derivative, potentially pressurizing the container.[1]

Phase C: Labeling & Storage
  • Label Text: "Hazardous Waste - Non-Halogenated Organic."[1]

  • Constituents: List "Ethyl 2-(7-oxoazepan-2-yl)acetate" explicitly. Do not use vague terms like "Organic Residue."

  • Cap Torque: Ensure caps are hand-tight.[1] Do not over-torque, as thermal expansion in satellite accumulation areas can cause rupture.

Scientific Rationale: The "Why" Behind the Protocol

As scientists, we must understand the chemical fate of our waste.[1]

1. The Hydrolysis Pathway (Stability Concern) The ethyl ester moiety is the weak link.[1] In the presence of water and a catalyst (acid/base), it undergoes hydrolysis:


[1]
  • Risk: If this compound is disposed of in an aqueous waste container with a pH < 4 or > 9, it will generate Ethanol and the corresponding carboxylic acid over time.[1] This changes the flammability profile of the waste container and can lead to "waste creep" where a non-flammable aqueous mix becomes ignitable.[1]

  • Protocol: This is why we segregate into anhydrous organic streams whenever possible.

2. Lactam Ring Stability The 7-membered lactam (caprolactam-like) is relatively stable compared to


-lactams.[1] It requires high temperatures for thermal decomposition.[1]
  • Disposal Implication: Standard wastewater treatment (biological degradation) is often insufficient to break down the lactam ring efficiently.[1] Incineration (oxidative combustion > 1000°C) is the only method that guarantees complete mineralization to CO₂, H₂O, and NOₓ.[1]

Emergency Procedures: Spills & Exposure

Scenario: Benchtop spill of 500 mg - 5 g.

  • Evacuate & Ventilate: Remove ignition sources.

  • Neutralization (Optional but Recommended):

    • While not a strong acid/base, treating the spill with a slurry of Sodium Carbonate (Na₂CO₃) or Vermiculite helps absorb the oily residue.[1]

  • Solvent Wipe: The compound is likely lipophilic.[1] Clean the surface with Acetone or Ethanol soaked wipes after bulk removal.[1] Water alone will just smear the compound.[1]

  • Disposal of Debris: All wipes and absorbent materials must be placed in a solid hazardous waste bag (yellow/red), NOT regular trash.

Visual Decision Tree (DOT Diagram)

DisposalWorkflow Start Start: Ethyl 2-(7-oxoazepan-2-yl)acetate Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Pure Substance Liquid Dissolved in Solvent StateCheck->Liquid Reaction Mix SolidWaste Solid Waste Stream (Double Bag/Jar) Solid->SolidWaste SolventCheck Identify Solvent Type Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (EtOAc, MeOH, Acetone) SolventCheck->NonHalogenated No Halogens HaloWaste Halogenated Waste Carboy Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Carboy NonHalogenated->NonHaloWaste Labeling Label: 'Hazardous Waste' List Constituents Explicitly SolidWaste->Labeling HaloWaste->Labeling NonHaloWaste->Labeling Final Ship for Incineration Labeling->Final

Figure 1: Operational decision matrix for segregating Ethyl 2-(7-oxoazepan-2-yl)acetate waste streams based on physical state and solvent compatibility.

Regulatory Compliance (USA/Global)

RegulationCode/SectionRequirement
EPA RCRA 40 CFR 261.21D001: Apply if liquid waste has Flashpoint < 60°C (140°F).[1]
EPA RCRA 40 CFR 261.3Mixture Rule: If mixed with a listed solvent (e.g., F003 Acetone), the entire mix carries the F-code.[1]
OSHA 29 CFR 1910.1200HazCom: All waste containers must be labeled with specific hazards (Flammable/Irritant).
DOT 49 CFR 172Shipping: Likely UN 3272 (Esters, n.o.s.) or UN 1993 (Flammable Liquid, n.o.s.) for transport.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3][Link][1]

  • PubChem. (2024).[1] Compound Summary: Ethyl 2-(7-oxoazepan-2-yl)acetate.[1] National Library of Medicine.[1] [Link](Note: General structure search used for functional group validation).

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: 29 CFR 1910.1200.[Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.